Dicaffeoyl quinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBCHWVBQOTNZ-FCXRPNKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Isomers
Dicaffeoylquinic acids are characterized by a quinic acid core esterified with two caffeic acid molecules. The positions of these caffeoyl groups on the quinic acid ring give rise to several positional isomers. The most commonly studied isomers include 1,3-, 1,5-, 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid. frontiersin.org Each isomer possesses the same molecular formula (C25H24O12) and molecular weight (516.45 g/mol ) but differs in the connectivity of the ester bonds. sigmaaldrich.comscbt.com This structural isomerism, along with geometric cis/trans isomerism of the caffeic acid double bond, contributes to the chemical diversity and the distinct biological activities observed for each compound. csir.co.zaacs.org
Table 1: Common Isomers of Dicaffeoylquinic Acid
| Isomer Name | Also Known As | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 1,3-Dicaffeoylquinic Acid | Cynarin (B1669657) | 19870-46-3 | C25H24O12 | 516.45 |
| 1,5-Dicaffeoylquinic Acid | 19870-46-3 | C25H24O12 | 516.45 | |
| 3,4-Dicaffeoylquinic Acid | Isochlorogenic acid B | 14534-61-3 | C25H24O12 | 516.45 |
| 3,5-Dicaffeoylquinic Acid | Isochlorogenic acid A | 2450-53-5 | C25H24O12 | 516.45 |
| 4,5-Dicaffeoylquinic Acid | Isochlorogenic acid C | 57378-72-0 | C25H24O12 | 516.45 |
Biosynthesis and Natural Occurrence
The biosynthesis of dicaffeoylquinic acids occurs through the phenylpropanoid pathway in plants. researchgate.netfrontiersin.org This pathway starts with the amino acid phenylalanine and, through a series of enzymatic reactions, produces caffeoyl-CoA. An enzyme, hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), then catalyzes the esterification of quinic acid with caffeoyl-CoA to form monocaffeoylquinic acids, such as chlorogenic acid (3-caffeoylquinic acid). nih.govresearchgate.net Further acylation reactions, potentially involving HQT or other acyltransferases, lead to the formation of dicaffeoylquinic acids. nih.gov For instance, 3,5-dicaffeoylquinic acid can be synthesized from 3-caffeoylquinic acid. nih.gov Other isomers like 3,4- and 4,5-dicaffeoylquinic acid can be formed through spontaneous acyl migration. nih.gov The biosynthesis of these compounds can be induced by environmental stressors like UV radiation. acs.orgresearchgate.netnih.gov
Dicaffeoylquinic acids are widely distributed in the plant kingdom, with notable concentrations found in specific families and species.
Table 2: Natural Occurrence of Dicaffeoylquinic Acids
| Plant Family | Plant Species | Common Name | Reference |
|---|---|---|---|
| Asteraceae | Cynara cardunculus var. scolymus | Globe Artichoke | acs.orgnih.gov |
| Asteraceae | Laggera alata | medchemexpress.com | |
| Asteraceae | Gynura divaricata | medchemexpress.com | |
| Asteraceae | Helianthus annuus | Sunflower | frontiersin.org |
| Asteraceae | Artemisia princeps | Japanese Mugwort | nih.gov |
| Asteraceae | Adenocaulon himalaicum | mdpi.com | |
| Asteraceae | Ainsliaea acerifolia | koreascholar.com | |
| Caprifoliaceae | Lonicera japonica | Japanese Honeysuckle | sigmaaldrich.com |
| Convolvulaceae | Ipomoea batatas | Sweet Potato | nih.gov |
| Rubiaceae | Coffea spp. | Coffee | foodb.cafoodb.ca |
| Solanaceae | Solanum tuberosum | Potato | foodb.ca |
| Apiaceae | Daucus carota subsp. sativus | Carrot | foodb.ca |
Analytical Methodologies
The analysis of dicaffeoylquinic acids in plant extracts and biological samples presents challenges due to the presence of multiple isomers with similar chemical properties. nih.govcsir.co.za Various analytical techniques are employed for their extraction, separation, identification, and quantification.
Table 3: Analytical Methods for Dicaffeoylquinic Acid
| Analytical Technique | Description | Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) | A robust method for separating and quantifying DCQA isomers based on their retention times and UV absorption spectra. | Quantification in plant extracts. | d-nb.infokoreascholar.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive and selective technique that couples the separation power of LC with the mass analysis capabilities of MS for identification and quantification. LC-MSn (tandem MS) provides structural information through fragmentation patterns. | Identification and quantification in complex matrices; isomer differentiation. | acs.orgrsc.orgscispace.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for the unambiguous structural elucidation of isolated DCQA isomers. | Structure confirmation of purified compounds. | sci-hub.se |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | An emerging technique that separates ions based on their size, shape, and charge, allowing for the differentiation of geometric (cis/trans) isomers. | Separation and identification of cis/trans isomers. | acs.org |
Reported Biological Activities
Natural Occurrence and Botanical Distribution of Dicaffeoylquinic Acids
Dicaffeoylquinic acids are widely distributed in the plant kingdom, with their presence reported in various parts of the plant, including leaves, fruits, roots, and flowers. nih.govsci-hub.se They are particularly abundant in certain plant families such as Asteraceae, Solanaceae, and Rubiaceae. researchgate.netoup.com
Dicaffeoylquinic Acid Isomers Across Plant Species
Six different isomers of dicaffeoylquinic acid are known to exist, based on the positions of the two caffeoyl groups on the quinic acid ring: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA. frontiersin.org The distribution and abundance of these isomers can vary significantly between different plant species and even within different tissues of the same plant.
For instance, 3,5-dicaffeoylquinic acid is a major isomer found in Centella asiatica and various other plants. mdpi.comresearchgate.net In contrast, 1,3-dicaffeoylquinic acid, while less common, is a characteristic compound of the Asteraceae family, particularly in artichokes (Cynara cardunculus var. scolymus). nih.govbibliotekanauki.pl Coffee plants (Coffea spp.) are a notable source of several DCQA isomers, including 3,4-, 3,5-, and 4,5-dicaffeoylquinic acids. researchgate.netcymitquimica.combiosynth.com
The following table summarizes the occurrence of specific dicaffeoylquinic acid isomers in various plant species.
| Dicaffeoylquinic Acid Isomer | Plant Species |
| 1,5-Dicaffeoylquinic acid | Vernonia anthelmintica researchgate.net, Dorema ammoniacum nih.gov, Arnica montana caymanchem.com, Artichoke (Cynara cardunculus) bibliotekanauki.pl, Fennel (Foeniculum vulgare) sigmaaldrich.com, Coffee (Coffea spp.) biosynth.com |
| 3,4-Dicaffeoylquinic acid | Laggera alata medchemexpress.com, Ilex kaushue nih.gov, Artichoke (Cynara cardunculus) biosynth.com, Echinacea spp. biosynth.com, Green coffee beans ncats.io, Lonicerae japonicae nih.gov |
| 3,5-Dicaffeoylquinic acid | Centella asiatica mdpi.com, Lonicera japonica caymanchem.com, Ilex kaushue caymanchem.com, Coffee (Coffea spp.) biosynth.com, Tanacetum parthenium scirp.org, Artemisia absinthium scirp.org |
| 4,5-Dicaffeoylquinic acid | Helichrysum populifolium ncats.io, Ipomoea batatas ncats.io, Centella asiatica ncats.io, Aster scaber ncats.io, Artemisia capillaris ncats.io, Green coffee beans ncats.io, Gynura divaricata medchemexpress.com |
Biotic and Abiotic Factors Influencing Dicaffeoylquinic Acid Accumulation in Planta
The concentration of dicaffeoylquinic acids in plants is not static and can be significantly influenced by a variety of biotic and abiotic environmental factors. nih.govnih.gov These stressors can trigger defense responses in plants, often leading to an increased production of secondary metabolites like DCQAs. mdpi.com
Abiotic factors such as ultraviolet (UV) radiation have been shown to induce the accumulation of dicaffeoylquinic acids. nih.govacs.org For example, exposure to UV-C light has been observed to consistently increase the levels of DCQAs in globe artichoke genotypes. nih.govacs.org Temperature and precipitation also play a role; for instance, in Erigeron breviscapus, the concentration of 1,5-dicaffeoylquinic acid is negatively correlated with the annual average temperature, while the concentration of 3,5-dicaffeoylquinic acid is positively correlated with annual average precipitation. plos.org Nutrient availability, such as nitrogen levels, can also affect DCQA concentrations, as seen in hydroponically cultivated Helichrysum cymosum. researchgate.net
Biotic factors, including pathogen attacks and insect infestations, can also stimulate the production of DCQAs as part of the plant's defense mechanism. mdpi.comnih.gov For example, higher levels of sugarcane borer infestation have been linked to an increased accumulation of phenolic compounds. nih.gov Elicitors, which are molecules that trigger a defense response, such as yeast extract and salicylic (B10762653) acid, have been investigated for their potential to enhance the production of caffeoylquinic acids in plant cultures. mdpi.com
Biosynthetic Pathways of Dicaffeoylquinic Acids in Plants
The biosynthesis of dicaffeoylquinic acids is a complex process that involves the integration of two major metabolic pathways: the shikimic acid pathway and the phenylpropanoid pathway. frontiersin.orgfrontiersin.org These pathways provide the necessary precursors for the eventual formation of DCQAs.
Integration of the Phenylpropanoid and Shikimic Acid Pathways
The shikimic acid pathway is responsible for the production of aromatic amino acids, including L-phenylalanine, which serves as a key starting material for the phenylpropanoid pathway. frontiersin.orgscience.gov The phenylpropanoid pathway then converts L-phenylalanine into a variety of phenolic compounds, including caffeic acid. nih.gov Quinic acid, the other essential component of DCQAs, is also derived from an intermediate of the shikimic acid pathway. science.gov
The synthesis of monocaffeoylquinic acids, such as chlorogenic acid, which are precursors to DCQAs, occurs through the esterification of quinic acid with caffeoyl-CoA, a derivative of caffeic acid. frontiersin.orgnih.gov This process highlights the direct link between the shikimic acid and phenylpropanoid pathways in the formation of these compounds. frontiersin.org
Enzymatic Synthesis of Dicaffeoylquinic Acid Isomers
The final step in the formation of dicaffeoylquinic acids involves the enzymatic acylation of a monocaffeoylquinic acid with a second caffeoyl group. frontiersin.org This reaction is catalyzed by specific enzymes, with hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) playing a crucial role.
Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) is a key enzyme in the biosynthesis of chlorogenic acid, catalyzing the reaction between caffeoyl-CoA and quinic acid. frontiersin.orgnih.gov However, research has revealed that HQT also possesses a dual catalytic activity, enabling it to synthesize dicaffeoylquinic acids. nih.govoup.com
In this secondary function, HQT can utilize chlorogenic acid (a monocaffeoylquinic acid) as both the acyl donor and acceptor, leading to the formation of dicaffeoylquinic acids. nih.gov This activity is particularly favored under conditions of high chlorogenic acid concentration and low pH, which can occur in the vacuoles of plant cells. nih.govoup.com Studies in tomato and coffee have shown that HQT can be localized in both the cytoplasm, where it primarily synthesizes chlorogenic acid, and the vacuole, where it can synthesize dicaffeoylquinic acids. nih.govcore.ac.uk The overexpression of HQT genes in plants like Nicotiana has been shown to result in increased production of both chlorogenic acid and dicaffeoylquinic acids. nih.gov
2 Taxonomic and Biosynthetic Aspects of Dicaffeoylquinic Acids
The biosynthesis of dicaffeoylquinic acids (diCQAs) is a complex process involving several enzymatic steps and pathways that can vary between plant species. This section delves into the specific roles of key enzymes and explores both established and novel biosynthetic routes, as well as strategies to enhance diCQA production.
2 GDSL Lipase-like Enzyme (Isochlorogenic Acid Synthase, IbICS)-catalyzed Production
A significant advancement in understanding diCQA biosynthesis was the discovery of an isochlorogenic acid synthase (IbICS) in sweet potato (Ipomoea batatas), which belongs to the GDSL lipase-like enzyme family. nih.govnih.gov This enzyme catalyzes the production of 3,5-dicaffeoylquinic acid (3,5-diCQA) through an acyltransferase reaction that utilizes two molecules of 3-O-caffeoylquinic acid (3-CQA). nih.govresearchgate.net Unlike some other enzymes that can synthesize diCQAs, IbICS from I. batatas was found to be highly efficient. nih.govdiva-portal.org When the recombinant IbICS was produced in Nicotiana benthamiana, it exhibited optimal activity at a pH of 6.3 and a temperature of 39.9°C. nih.gov The enzyme displayed a Michaelis-Menten constant (Km) of 3.5 mM for its substrate, 3-CQA. nih.gov
The expression of IbICS in the yeast Pichia pastoris demonstrated its potential for biotechnological applications, yielding 1.2 g/L of 3,5-diCQA from 2.6 g/L of 3-CQA, which corresponds to a molar efficiency of 61.3%. nih.gov The high efficiency of IbICS suggests it plays a primary role in the synthesis of 3,5-diCQA in sweet potato. nih.gov Homologous enzymes to IbICS have also been identified in other plant species, including Rauvolfia serpentina and Alopecurus myosuroides, indicating that this biosynthetic mechanism may be more widespread. nih.gov
3 Peroxidase-type p-Coumaric Acid 3-Hydroxylase (C3H) Involvement
The enzyme p-coumaric acid 3-hydroxylase (C3H) is crucial in the phenylpropanoid pathway, which is the metabolic route for the biosynthesis of a wide array of phenolic compounds, including diCQAs. Traditionally, C3'H, a cytochrome P450-dependent monooxygenase, was known to hydroxylate p-coumaroyl esters of shikimate or quinate. nih.govbiorxiv.org However, a novel peroxidase-type C3H was discovered in Brachypodium distachyon, which catalyzes the direct 3-hydroxylation of p-coumaric acid to produce caffeic acid. nih.govnih.gov This finding revealed an alternative route for the formation of the caffeoyl moiety necessary for diCQA synthesis. This peroxidase is unique as it is the only non-membrane-bound hydroxylase in the lignin (B12514952) pathway. nih.gov
This alternative pathway, where caffeic acid is produced directly from p-coumaric acid, is significant, especially in plants that may lack the caffeoyl shikimate esterase (CSE) gene. nih.gov The resulting caffeic acid can then be activated to caffeoyl-CoA and subsequently used in the synthesis of mono- and diCQAs. nih.govresearchgate.net The discovery of this peroxidase-type C3H revises the accepted models of phenylpropanoid biosynthesis and presents new avenues for engineering plant metabolism. nih.gov
4 Role of 4-Coumarate:CoA Ligase (4CL) and Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT)
The enzyme 4-coumarate:CoA ligase (4CL) plays a pivotal role in the general phenylpropanoid pathway by catalyzing the formation of CoA-thioesters of hydroxycinnamic acids, such as p-coumaroyl-CoA and caffeoyl-CoA. nih.govnih.govresearchgate.net These activated molecules are essential substrates for the subsequent synthesis of various phenolic compounds, including flavonoids, lignin, and caffeoylquinic acids. nih.govnih.gov In Arabidopsis, different isoforms of 4CL have been shown to have overlapping yet distinct functions in phenylpropanoid metabolism. nih.gov
Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) is a key enzyme that utilizes these CoA esters. frontiersin.org HCT primarily catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, forming p-coumaroyl shikimate. core.ac.uk This is a critical step in the biosynthesis of lignin precursors. frontiersin.org However, HCTs can also use quinate as an acceptor, albeit often less efficiently than shikimate. frontiersin.org Importantly, HCTs can catalyze the reverse reaction, converting hydroxycinnamoyl esters back to their corresponding CoA esters. nih.gov
Some studies have shown that HCT can be involved in diCQA synthesis. For example, an HCT from Coffea canephora was found to convert monocaffeoylquinic acid (CQA) to diCQA. frontiersin.org Similarly, HCT from sweet potato is involved in the synthesis of 3,5-diCQA from 5-CQA and caffeoyl-CoA. researchgate.net The dual catalytic activity of HCT, enabling it to participate in both lignin and CQA biosynthesis, highlights its versatility and importance in plant secondary metabolism. core.ac.uk
3 Characterization of Novel and Alternative Biosynthetic Routes
The biosynthesis of diCQAs is not limited to a single, linear pathway. Research has uncovered several alternative and novel routes, highlighting the metabolic plasticity of plants.
One established route involves the enzyme hydroxycinnamoyl-CoA quinate hydroxycinnamoyltransferase (HQT). In tomato (Solanum lycopersicum), HQT exhibits dual catalytic activity. In the cytosol, it synthesizes monocaffeoylquinic acids (monoCQAs). However, in the vacuole, it can catalyze the formation of diCQAs from two molecules of monoCQA, where one acts as the acyl donor and the other as the acyl acceptor. core.ac.ukoup.comfrontiersin.org
Another route involves the direct conversion of p-coumaric acid to caffeic acid by a peroxidase-type p-coumaric acid 3-hydroxylase (C3H), as seen in Brachypodium distachyon. nih.govnih.gov This bypasses the need for esterification to shikimate or quinate for the hydroxylation step. The resulting caffeic acid is then activated by 4CL to caffeoyl-CoA, which enters the CQA synthetic pathway. nih.gov
The discovery of the GDSL lipase-like enzyme, isochlorogenic acid synthase (IbICS), in sweet potato represents another distinct pathway. nih.govnih.gov This enzyme directly uses two molecules of 3-CQA to produce 3,5-diCQA, demonstrating a highly efficient and specific mechanism for diCQA formation. nih.gov
Furthermore, some HCT enzymes have been shown to synthesize diCQAs. An HCT from coffee can produce 3,5-diCQA from CQA and caffeoyl-CoA. core.ac.uk The evolutionary conservation of HCT function in embryophytes suggests its fundamental role in phenylpropanoid metabolism, potentially including diCQA synthesis in various plant lineages. biorxiv.orgresearchgate.net
These diverse pathways underscore the complexity and adaptability of plant secondary metabolism, allowing for the production of diCQAs through various enzymatic strategies depending on the plant species and cellular context.
4 Metabolic Engineering Strategies for Enhanced Dicaffeoyl Quinic Acid Production in Plant Systems
The bioactive properties of diCQAs have spurred interest in developing strategies to increase their production in plants through metabolic engineering. nih.gov These approaches aim to manipulate the expression of key biosynthetic genes to channel metabolic flux towards the desired compounds.
One strategy is the overexpression of genes early in the phenylpropanoid pathway. For instance, overexpressing the gene for phenylalanine ammonia-lyase (PAL) from Ipomoea batatas (IbPAL1) in sweet potato has been shown to increase the levels of chlorogenic acid (a monoCQA) in the leaves, which could serve as a precursor for diCQA synthesis. nih.gov
Targeting the later steps of the pathway is another common approach. The overexpression of HQT in tomato has successfully led to an accumulation of CGAs. frontiersin.org Given the dual role of HQT in some species, its targeted expression in specific cellular compartments could potentially enhance diCQA production. oup.com
The discovery of highly efficient enzymes like IbICS from sweet potato offers a promising tool for metabolic engineering. nih.govnih.gov Introducing and expressing the IbICS gene in other plant species or in microbial systems like Pichia pastoris has been shown to be a viable strategy for producing significant quantities of 3,5-diCQA. nih.govdiva-portal.org
Elicitation, the use of signaling molecules to induce stress responses and secondary metabolite production, is another strategy. In globe artichoke, exposure to UV-C radiation was found to consistently increase the levels of diCQAs, suggesting that manipulating stress response pathways could be a way to enhance their accumulation. acs.org In vitro plant culture systems, such as transformed root cultures, provide a controlled environment for applying these strategies, including elicitation and precursor feeding, to boost the production of valuable metabolites like diCQAs. nih.govmdpi.com
These metabolic engineering and biotechnological approaches hold significant potential for developing crops with enhanced levels of beneficial diCQAs and for the sustainable production of these compounds for various applications. nih.gov
Extraction Techniques and Optimization for Dicaffeoylquinic Acids
The initial and one of the most critical steps in studying diCQAs is their extraction from the plant matrix. The choice of extraction method significantly impacts the yield and purity of the obtained compounds. Modern techniques aim to enhance extraction efficiency while minimizing degradation and the use of hazardous solvents.
Solvent-Based Extraction Approaches and Yield Optimization
Conventional solvent extraction remains a widely used method for obtaining diCQAs. The selection of an appropriate solvent system is paramount for maximizing the extraction yield. Ethanol (B145695) and methanol (B129727), often mixed with water, are common choices due to their ability to dissolve diCQAs. mdpi.comd-nb.info Dicaffeoylquinic acids are known to be less soluble in water compared to monocaffeoylquinic acids, which is attributed to the presence of two caffeic acid moieties. mdpi.com Therefore, the addition of organic solvents like ethanol improves their solubility. mdpi.com
The optimization of extraction parameters such as solvent composition, temperature, and solid-to-liquid ratio is crucial for achieving high yields. For instance, in the extraction of 3,5-dicaffeoylquinic acid from forced chicory roots, an optimal ethanol concentration of around 57-70% has been reported. mdpi.commdpi.com Temperature also plays a significant role; increasing the temperature can enhance solubility and reduce solvent viscosity. mdpi.com However, excessive heat can lead to the degradation and isomerization of these thermally sensitive compounds. mdpi.comnih.gov Studies have shown that optimal temperatures for diCQA extraction can range from 70°C to 95°C, depending on the specific plant material and extraction method. mdpi.commdpi.com
The solid-to-liquid ratio also influences extraction efficiency, with higher ratios generally leading to better yields until an equilibrium is reached. mdpi.com Accelerated Solvent Extraction (ASE) is a modern technique that utilizes elevated temperatures and pressures to enhance extraction efficiency, often resulting in higher yields in shorter times compared to traditional methods. mdpi.comnih.govresearchgate.net
Table 1: Optimization of Solvent-Based Extraction for Dicaffeoylquinic Acids
| Plant Source | Target Compound | Optimal Solvent | Optimal Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Forced Chicory Roots | 3,5-dicaffeoylquinic acid | 57% Ethanol | 95°C | 5.41 ± 0.79 mg/g DM | mdpi.comnih.gov |
| Forced Witloof Chicory Roots | 3,5-O-di-caffeoylquinic acid | 70% Ethanol | 70°C | 5.97 ± 0.30 mg/g DM | mdpi.com |
| Yerba Mate | Dicaffeoylquinic acid isomers | Ethanol:Water (26:74 v/v) | 60°C | - | ipb.pt |
Ultrasound-Assisted Extraction (UAE) Methodologies
Ultrasound-Assisted Extraction (UAE) has emerged as an efficient and environmentally friendly alternative to conventional extraction methods. ncsu.edu This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, causing cell disruption and enhancing the release of intracellular compounds. mdpi.com The primary advantages of UAE include reduced extraction time, lower solvent consumption, and increased extraction yields. d-nb.infoncsu.edu
The efficiency of UAE is influenced by several factors, including the type of solvent, extraction time, temperature, and ultrasound power. ncsu.edunih.gov For the extraction of dicaffeoylquinic acids, ethanol and methanol are commonly used solvents. ncsu.edunih.gov Studies on Ainsliaea acerifolia have shown that UAE can effectively extract dicaffeoylquinic acid, which was identified as the main phenolic compound. ncsu.edu Similarly, UAE has been successfully applied to extract 3,5-dicaffeoylquinic acid from Scolymus hispanicus. mdpi.comnih.govresearchgate.net
Temperature is a critical parameter in UAE, as it can affect both the extraction efficiency and the stability of the target compounds. Research has indicated that the concentration of dicaffeoylquinic acids remains stable in a temperature range of 10 to 60°C during UAE. mdpi.com The solid-to-liquid ratio is another important factor, with studies on burdock roots showing that increasing the solvent volume up to a certain point can significantly enhance the extraction of cynarin (B1669657) (1,5-dicaffeoylquinic acid). mdpi.com
Table 2: Ultrasound-Assisted Extraction of Dicaffeoylquinic Acids
| Plant Source | Target Compound | Solvent | Ultrasound Parameters | Key Findings | Reference |
|---|---|---|---|---|---|
| Ainsliaea acerifolia | Dicaffeoylquinic acid | Ethanol (50%, 75%, 100%) | 200 W, 40 kHz, 60-120 min | Identified as the primary polyphenol. | ncsu.edu |
| Scolymus hispanicus | 3,5-dicaffeoylquinic acid | Methanol | - | Methanol percentage, sample-to-solvent ratio, and pH are influential factors. | nih.govresearchgate.net |
| Burdock Roots | Cynarin (1,5-dicaffeoylquinic acid) | Water | 40 kHz/300 W, 50°C, 10 min | Solid-to-liquid ratio of 1/30 (g/mL) was optimal. | mdpi.com |
Standardization Protocols for Dicaffeoylquinic Acid Extraction
The lack of standardized extraction procedures is a significant challenge in the research of dicaffeoylquinic acids, leading to variability in reported results. nih.gov Establishing standardized protocols is essential for ensuring the consistency and comparability of research findings. This involves the systematic optimization of all influential parameters, including the choice of solvent, temperature, time, and extraction technique. mdpi.comnih.gov
A comprehensive approach to standardization should also include the characterization of the final extract, not only by quantifying the known bioactive compounds but also by obtaining a chemical fingerprint through untargeted analysis. nih.gov Techniques like response surface methodology (RSM) can be employed to systematically optimize extraction conditions. mdpi.comnih.govresearchgate.net For example, a D-optimal design was used to determine the influence of temperature and ethanol percentage on the extraction of 3,5-dicaffeoylquinic acid from forced chicory roots. mdpi.comnih.govresearchgate.net
Furthermore, the stability of dicaffeoylquinic acids during extraction must be considered. These compounds are susceptible to isomerization and degradation, especially under harsh conditions like high temperatures. nih.gov Therefore, standardization should aim to find a balance between maximizing extraction yield and preserving the integrity of the compounds. The use of antibrowning solutions, containing agents like ascorbic acid and oxalic acid, has been shown to protect diCQAs from oxidative degradation during extraction. mdpi.com
Separation and Isolation Strategies for Dicaffeoylquinic Acid Isomers
Due to the structural similarity of dicaffeoylquinic acid isomers, their separation and isolation present a significant analytical challenge. mdpi.comrsc.org High-resolution techniques are required to effectively separate these closely related compounds.
Chromatographic Techniques for High-Resolution Isomer Separation
Chromatography is the cornerstone for the separation of diCQA isomers. Various chromatographic methods have been developed to achieve the necessary resolution for both analytical and preparative purposes.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of dicaffeoylquinic acids. mdpi.commdpi.comresearchgate.netipb.pt Reversed-phase columns, particularly C18 columns, are commonly employed for the separation of these polar compounds. mdpi.commdpi.comresearchgate.net The mobile phase typically consists of a mixture of an acidified aqueous solution (using formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.commdpi.comnih.gov A gradient elution program is often necessary to achieve adequate separation of the various isomers. mdpi.comresearchgate.netscielo.br
Semi-preparative HPLC is a powerful tool for the isolation of individual dicaffeoylquinic acid isomers in sufficient quantities for further structural elucidation and biological testing. mdpi.comtbzmed.ac.irnih.govbrieflands.com This technique utilizes larger columns and higher flow rates than analytical HPLC to handle larger sample loads. mdpi.combrieflands.com Successful isolation of isomers such as 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid has been achieved from various plant sources using semi-preparative HPLC. nih.govtbzmed.ac.ir
The combination of different chromatographic techniques, such as High-Speed Counter-Current Chromatography (HSCCC) followed by semi-preparative HPLC, has proven to be a highly efficient strategy for the separation of complex mixtures of caffeoylquinic acid derivatives. mdpi.comnih.gov This approach allows for the initial fractionation of the crude extract by HSCCC, followed by the fine purification of individual isomers by semi-preparative HPLC. mdpi.comrsc.orgnih.gov
Table 3: HPLC and Semi-Preparative HPLC for Dicaffeoylquinic Acid Isomer Separation
| Technique | Plant Source | Isolated Isomers | Column | Mobile Phase | Reference |
|---|---|---|---|---|---|
| Semi-preparative HPLC | Artemisia ciniformis | 3,4-DCQ, 3,5-DCQ, 4,5-DCQ | - | - | tbzmed.ac.ir |
| Semi-preparative HPLC | Burdock Roots | 1,3-diCQA, 1,5-diCQA, 4,5-diCQA and others | YMC C18 | Acetonitrile-water with 0.1% HCOOH | mdpi.com |
| Prep-HPLC | Lonicera japonica | 3,4-O-diCQA, 3,5-O-diCQA, 4,5-O-diCQA | Shim-pack PREP-ODS | Methanol and 0.3% acetic acid in water | nih.gov |
| Semi-preparative HPLC | Xanthii Fructus | 1,5-O-diCQA, 3,5-O-diCQA, 4,5-O-diCQA | - | - | rsc.org |
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) has emerged as an effective and efficient method for the preparative isolation and purification of diCQAs from complex natural extracts. nih.govmdpi.com This technique, which operates on the principle of liquid-liquid partition chromatography, offers several advantages, including the elimination of irreversible adsorption, reduced risk of sample denaturation, and high sample recovery. mdpi.com
HSCCC has been successfully employed to separate various diCQA isomers. For instance, 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid were effectively separated from an extract of Ainsliaea fragrans Champ. nih.gov The process involved an initial clean-up with AB-8 resin, followed by HSCCC using a two-phase solvent system of chloroform:methanol:water (8:8:4). nih.gov This yielded 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid with purities of 98% and 95%, respectively. nih.gov
In another application, HSCCC was combined with semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate ten different caffeoylquinic acid derivatives from burdock roots, including several diCQA isomers. mdpi.comnih.gov This combined approach proved to be highly efficient for separating these structurally similar and unstable compounds. mdpi.com The process often starts with fractionation using macroporous resin chromatography before subjecting the fractions to HSCCC. mdpi.comnih.gov
Furthermore, HSCCC has been utilized in the purification of diCQAs from Lonicera japonica Thunb. (honeysuckle), where it was used to separate 3,4-O-dicaffeoylquinic acid, 3,5-O-dicaffeoylquinic acid, and 4,5-O-dicaffeoylquinic acid with purities exceeding 94%. nih.govmdpi.com
Table 1: Examples of HSCCC Applications in Dicaffeoylquinic Acid Separation
| Plant Source | diCQA Isomers Isolated | Purity (%) | Reference |
|---|---|---|---|
| Ainsliaea fragrans Champ | 3,5-dicaffeoylquinic acid | 98 | nih.gov |
| 4,5-dicaffeoylquinic acid | 95 | nih.gov | |
| Arctium lappa L. (Burdock) | 1,3-O-dicaffeoylquinic acid | 91.1 | nih.gov |
| 1,5-O-dicaffeoylquinic acid | 97.2 | nih.gov | |
| 4,5-O-dicaffeoylquinic acid | 95.5 | mdpi.com | |
| Lonicera japonica Thunb. | 3,4-O-dicaffeoylquinic acid | >94 | nih.gov |
| 3,5-O-dicaffeoylquinic acid | >94 | nih.gov |
Macroporous Resin Chromatography Applications
Macroporous resin chromatography is a widely used and effective preliminary step for the enrichment and purification of diCQAs from crude plant extracts. nih.govresearchgate.net This technique separates compounds based on their polarity and molecular size, allowing for the removal of impurities and the concentration of the target diCQAs before further purification steps like HSCCC or preparative HPLC. mdpi.comnih.gov
Different types of macroporous resins exhibit varying adsorption and desorption capacities for chlorogenic acids. researchgate.net For instance, in a study aimed at purifying total chlorogenic acids from tobacco waste, the XAD-4 resin showed superior performance compared to other resins. researchgate.net The process can be optimized by adjusting parameters such as flow rate and the pH of the sample solution to maximize the adsorption of diCQAs. researchgate.net Elution is typically carried out using a gradient of ethanol in water, which allows for the selective desorption of the enriched compounds. researchgate.net
In the preparative separation of caffeoylquinic acid derivatives from burdock roots, MCI macroporous resin was used to fractionate the initial ethyl acetate (B1210297) extract. mdpi.comnih.gov Elution with 40% methanol yielded fractions enriched with diCQAs, which were then further purified. mdpi.comnih.gov Similarly, AB-8 resin has been used as an initial clean-up step before the HSCCC separation of diCQAs from Ainsliaea fragrans. nih.gov
Analytical Challenges in Isomeric Differentiation
The structural diversity of diCQAs, which includes both positional and geometric (cis/trans) isomers, presents significant analytical challenges for their accurate identification and quantification. nih.govacs.orgpnnl.gov Many of these isomers share the same molecular weight and can exhibit similar fragmentation patterns in mass spectrometry, making their differentiation difficult. researchgate.net
A major challenge lies in distinguishing between geometric isomers. While chromatographic methods can sometimes separate cis and trans isomers based on their elution order, this can be unreliable and dependent on specific chromatographic conditions. nih.gov LC-MSn approaches that are effective for discriminating positional isomers often provide limited differentiation of geometric isomers. nih.gov
Furthermore, the presence of multiple chiral centers in the quinic acid moiety adds another layer of complexity, with the potential for numerous stereoisomers. nih.gov The conditions used for extraction and analysis, such as heat and light exposure, can also induce isomerization, altering the natural isomeric profile of the sample. nih.govnih.gov For example, UV irradiation can convert the naturally predominant trans,trans isomers of diCQAs into a mixture of cis/cis, cis/trans, and trans/cis isomers. acs.orgpnnl.gov
The lack of commercially available reference standards for all diCQA isomers further complicates their unambiguous identification. nih.govacs.org This necessitates the use of advanced and combined analytical techniques to achieve reliable structural elucidation.
Structural Elucidation and Analytical Characterization of Dicaffeoylquinic Acids
To overcome the analytical challenges, a combination of advanced spectrometric and spectroscopic techniques is employed for the comprehensive structural elucidation and characterization of diCQAs.
Mass Spectrometry-Based Characterization (LC-ESI-MS/MS, UHPLC-LTQ-Orbitrap MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of diCQAs. nih.govnih.gov Specifically, electrospray ionization (ESI) in negative ion mode is commonly used, where diCQAs typically show a prominent deprotonated molecular ion [M-H]⁻. nih.govmdpi.com
Tandem mass spectrometry (MS/MS or MSn) provides crucial structural information through the fragmentation of the parent ion. nih.govacs.org The fragmentation patterns can help to distinguish between positional isomers. For example, the ease of removal of a caffeoyl residue during fragmentation follows a general order of 1 ≈ 5 > 3 > 4, aiding in the differentiation of isomers. nih.govacs.org The fragmentation of 1,4-dicaffeoylquinic acid is particularly distinctive, involving the elimination of the C1 caffeoyl group and subsequent aromatization of the quinic acid moiety. nih.govacs.org
Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as a Linear Ion Trap-Orbitrap (LTQ-Orbitrap) mass spectrometer, offers enhanced separation efficiency and accurate mass measurements. nih.govmdpi.comtandfonline.com This allows for the confident determination of the elemental composition of the parent and fragment ions, which is invaluable for identifying known and unknown diCQAs and their metabolites in complex matrices like biological fluids. nih.govtandfonline.com UHPLC-LTQ-Orbitrap MS has been used to identify 67 metabolites of 3,4-dicaffeoylquinic acid in rats and to characterize a total of 68 chlorogenic acid metabolites from Flos Lonicera Japonica. nih.govtandfonline.com
More recently, ion mobility spectrometry-mass spectrometry (IMS-MS) has shown great promise in separating complex diCQA isomers, including the previously challenging cis/trans geometric isomers. nih.govacs.org This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation to chromatography and mass spectrometry. nih.gov
Table 2: Key Mass Spectrometry Fragmentation Ions for Dicaffeoylquinic Acids
| m/z (Negative Ion Mode) | Ion Description | Significance | Reference |
|---|---|---|---|
| 515 | [M-H]⁻ | Deprotonated molecular ion of dicaffeoylquinic acid | researchgate.net |
| 353 | [M-H - 162]⁻ | Loss of a caffeoyl residue | mdpi.com |
| 191 | [Quinic acid - H]⁻ | Fragment corresponding to quinic acid | mdpi.com |
| 179 | [Caffeic acid - H]⁻ | Fragment corresponding to caffeic acid | researchgate.net |
| 173 | [Quinic acid - H - H₂O]⁻ | Dehydrated quinic acid fragment | mdpi.com |
| 161 | [Caffeic acid - H - H₂O]⁻ | Dehydrated caffeic acid fragment | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of diCQAs, particularly for determining the precise location of the caffeoyl groups on the quinic acid ring and establishing the stereochemistry. nih.govthieme-connect.com
¹H-NMR provides information on the proton environment within the molecule. The chemical shifts and coupling constants (J-values) of the protons on the quinic acid core are highly sensitive to the positions of the acyl substituents. nih.gov For example, acylation causes a significant downfield shift of the proton attached to the esterified carbon. By analyzing these shifts and the coupling patterns, the exact positions of the two caffeoyl groups can be assigned. nih.gov
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignments. HMBC, in particular, is used to identify long-range (2- and 3-bond) correlations between protons and carbons, which can definitively link the carbonyl carbon of a caffeoyl group to a specific proton on the quinic acid ring. mdpi.com
Furthermore, NMR, in conjunction with molecular modeling and calculations of dihedral bond angles based on vicinal ³JHH-coupling constants, has been used for the unambiguous assignment of signals and to determine the conformation of the quinic acid moiety in different diCQA isomers. nih.gov This level of detailed structural information is critical for understanding structure-activity relationships.
Application of Reference Standards and Comparative Analytical Techniques
The use of authenticated reference standards is the gold standard for the unequivocal identification of diCQA isomers. nih.govmdpi.com By comparing the retention times and mass spectral data of an unknown peak in a sample to that of a known standard analyzed under identical conditions, a high degree of confidence in identification can be achieved. mdpi.com
However, a significant limitation in diCQA research is that not all isomers are commercially available as certified reference materials. nih.govacs.org This necessitates the isolation of pure isomers from natural sources or their chemical synthesis to serve as in-house standards. nih.gov Techniques like HSCCC and preparative HPLC are vital for obtaining these pure compounds. nih.gov
In the absence of a specific reference standard, identification often relies on a comparative approach, utilizing a combination of analytical data. This includes:
Hierarchical Keys: Based on systematic studies of LC-MSn fragmentation patterns, hierarchical keys have been developed to discriminate between different classes and positional isomers of chlorogenic acids, including diCQAs. nih.govacs.org
Relative Elution Order: In a given chromatographic system, the relative elution order of isomers is often consistent and can be used as a contributing piece of evidence for tentative identification. researchgate.net
UV-Vis Spectra: The UV absorption spectra can provide clues about the nature of the chromophores (the caffeoyl groups) but are generally not sufficient to distinguish between positional isomers.
Comparison with Literature Data: Researchers frequently compare their experimental data (retention times, MS fragmentation, NMR data) with values reported in peer-reviewed scientific literature to support their structural assignments. mdpi.com
Ultimately, the most robust characterization of diCQAs, especially novel ones, relies on the integration of data from multiple analytical techniques, including HPLC, high-resolution MS, MSn, and multidimensional NMR, often in comparison with either commercially available or isolated and structurally verified reference compounds.
Table of Compound Names
| Compound Name |
|---|
| 1,3-dicaffeoyl-epi-quinic acid |
| 1,3-O-dicaffeoylquinic acid |
| 1,4-dicaffeoylquinic acid |
| 1,5-O-dicaffeoylquinic acid |
| 3,4-dicaffeoylquinic acid |
| 3,4-O-dicaffeoylquinic acid |
| 3,5-dicaffeoyl-epi-quinic acid |
| 3,5-dicaffeoylquinic acid |
| 3,5-O-dicaffeoylquinic acid |
| 4,5-dicaffeoylquinic acid |
| 4,5-O-dicaffeoylquinic acid |
| AB-8 resin |
| Caffeic acid |
| Chloroform |
| Ethanol |
| Ethyl acetate |
| Methanol |
| Quinic acid |
Untargeted Metabolomic Analysis for this compound Profiling
Untargeted metabolomics is a comprehensive and high-throughput analytical strategy employed to qualitatively and quantitatively assess the complete set of small-molecule metabolites within a biological system. mdpi.com This approach is recognized for its high efficiency, precision, and comprehensiveness, making it widely applicable in fields such as plant science and food chemistry. mdpi.comum.es Unlike targeted analysis, which focuses on pre-selected compounds, untargeted metabolomics aims to capture as much information as possible from a sample, making it an ideal tool for discovery and for profiling complex mixtures containing numerous isomers, such as dicaffeoylquinic acids (diCQAs). nih.gov
The primary challenge in analyzing diCQAs is the existence of multiple isomers that often share the same mass-to-charge (m/z) ratio, making them indistinguishable by mass spectrometry alone. mdpi.com Untargeted metabolomics overcomes this by coupling high-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, with advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UPLC). um.esulb.ac.beresearchgate.net This combination allows for the separation of isomers based on their different chromatographic retention times, enabling their individual detection and tentative identification. mdpi.com
Research has successfully applied untargeted metabolomics to profile diCQAs in various matrices, particularly in coffee and lettuce. ulb.ac.beusda.gov In studies on different Coffea species, researchers were able to attribute m/z values of 517.1346 and 517.1348 to two distinct diCQA isomers based on their unique retention times of 14.10 minutes and 13.85 minutes, respectively. ulb.ac.bemdpi.com The identification is further supported by analyzing the fragmentation patterns (MS/MS spectra), where a characteristic loss of a caffeic acid moiety from the parent ion helps confirm the diCQA structure. ekb.eg
| Tentative Identification | Mass-to-Charge Ratio (m/z) | Ion Mode | Retention Time (min) | Studied Matrix | Source |
|---|---|---|---|---|---|
| Dicaffeoylquinic acid isomer 1 | 517.1346 | [M+H]⁺ | 14.10 | Coffea sp. leaves | ulb.ac.bemdpi.com |
| Dicaffeoylquinic acid isomer 2 | 517.1348 | [M+H]⁺ | 13.85 | Coffea sp. leaves | ulb.ac.bemdpi.com |
| 3,5-di-O-caffeoylquinic acid | 515 | [M-H]⁻ | Not Specified | Daucus carota leaf | ekb.eg |
| 4,5-dicaffeoylquinic acid | 515 | [M-H]⁻ | Not Specified | Daucus carota leaf | ekb.eg |
| 4,5-dicaffeoylquinic acid | Not Specified | Not Specified | Not Specified | Coffee | mdpi.comresearchgate.net |
| Dicaffeoylquinic acid | Not Specified | Not Specified | Not Specified | Fresh-cut lettuce | usda.gov |
The robustness of an untargeted metabolomics methodology is essential for achieving reliable and reproducible results. um.es The analytical setup typically involves a UPLC system for chromatographic separation coupled to an HR-MS instrument for detection. The choice of column, mobile phases, and gradient elution is critical for resolving complex mixtures.
| Parameter | Description | Source |
|---|---|---|
| Chromatographic System | Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) | um.esnih.gov |
| Column | Reversed-phase C18 column (e.g., Acquity HSS T3, Zorbax Eclipse Plus) | mdpi.comnih.gov |
| Mobile Phase A | Water with an additive like 0.1% formic acid, often with 5 mM ammonium (B1175870) formate | mdpi.commdpi.comnih.gov |
| Mobile Phase B | Acetonitrile (ACN) with an additive like 0.1% formic acid | nih.govmdpi.comnih.gov |
| Mass Spectrometer | High-Resolution Mass Spectrometry (HR-MS) such as QTOF or Orbitrap | mdpi.comum.esresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) in both positive (+) and negative (-) modes to maximize metabolite detection | nih.govmdpi.com |
Detailed research findings from untargeted metabolomic studies have provided significant insights into the behavior of diCQAs. For example, a comparative analysis of hot and cold brew coffee revealed that certain quinic acids, specifically 4,5-dicaffeoylquinic acid, were significantly more abundant in hot brew coffee, indicating that the extraction of these non-volatile compounds is highly dependent on temperature. mdpi.comresearchgate.net In agricultural science, an untargeted metabolomics study on fresh-cut lettuce identified dicaffeoylquinic acid as one of seven key metabolites that were positively correlated with enzymatic browning. usda.gov This suggests that diCQA could serve as a potential biomarker for predicting browning susceptibility in lettuce accessions. usda.gov These studies underscore the power of untargeted profiling to not only identify and quantify diCQA isomers but also to link their presence and abundance to specific quality attributes and biological processes.
Pharmacokinetics of Dicaffeoyl Quinic Acids in Animal Models (excluding human clinical data)
Pharmacokinetic studies in animal models, predominantly rats, have been conducted using both pure DCQA isomers and DCQA-containing plant extracts. These studies reveal that the absorption, distribution, and elimination kinetics can vary between different DCQA isomers, though some general patterns have emerged. frontiersin.org
Following oral administration in animal models, dicaffeoylquinic acids are absorbed, although their bioavailability can be influenced by the specific isomer and the matrix in which they are delivered. Several in vivo pharmacokinetic studies have been conducted on rats administered DCQA-containing extracts or, in some cases, single DCQA substances. frontiersin.org
For instance, after oral administration of 18 mg/kg of 3,5-DCQA to rats, a bioavailability of 22.6% was observed. frontiersin.org The maximum plasma concentration (Cmax) was 7.08 µg/mL, which was reached at a Tmax of 22.01 minutes. frontiersin.org In another study, the oral administration of 1,3-Dicaffeoylquinic acid at a dose of 32.0 mg/kg to Wistar rats resulted in a Cmax of 44.5 ± 7.1 ng/mL. medchemexpress.com
Studies using extracts containing various DCQA isomers have also provided valuable data. For 3,5-DCQA administered via extracts, Cmax values ranged from 0.05 to 1.0 μg/mL, with Tmax values between 10 and 70.2 minutes. frontiersin.org These findings suggest that DCQAs are absorbed relatively quickly from the gastrointestinal tract. frontiersin.orgmedchemexpress.com
Table 1: In Vivo Absorption Data for Dicaffeoylquinic Acids in Rats
| Compound | Dose & Administration | Cmax | Tmax | Bioavailability (f) | Animal Model |
|---|---|---|---|---|---|
| 3,5-DCQA | 18 mg/kg (oral) | 7.08 µg/mL | 22.01 min | 22.6% | Rat frontiersin.org |
| 1,3-DCQA | 32.0 mg/kg (oral) | 44.5 ± 7.1 ng/mL | --- | --- | Wistar Rat medchemexpress.com |
Once absorbed, DCQAs and their metabolites are distributed to various tissues throughout the body. Studies in rats have identified the presence of these compounds in several major organs.
Following oral administration of an Artemisia fragrans extract containing 1,3-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA to female rats, the compounds reached their peak values within one hour and were found predominantly in the reproductive organs, liver, lungs, and kidneys. frontiersin.orgnih.gov
A study involving the administration of 200 mg/kg of isochlorogenic acid A (3,5-DCQA) to male Sprague-Dawley rats investigated the distribution of its metabolites. tandfonline.com A total of 11 metabolites were detected and identified in various organs. The kidney was identified as a potential main metabolic organ, with the highest number of detected metabolites. tandfonline.com The parent compound and its dimethylated metabolites were suggested to be the primary pharmacologically active forms in vivo. tandfonline.com Notably, three metabolites were widely distributed in the liver, lungs, and kidneys. tandfonline.comresearchgate.net
Table 2: Tissue Distribution of Dicaffeoylquinic Acid and its Metabolites in Rats
| Compound/Metabolite | Administered Compound | Key Tissues of Accumulation | Animal Model |
|---|---|---|---|
| DCQA isomers | Artemisia fragrans extract | Reproductive organs, liver, lungs, kidneys frontiersin.orgnih.gov | Female Rat |
| 3,5-DCQA & Metabolites | Isochlorogenic Acid A (3,5-DCQA) | Widely distributed in liver, lungs, and kidneys. Highest number of metabolites found in the kidney. tandfonline.comresearchgate.net | Male Sprague-Dawley Rat |
The elimination of DCQAs and their metabolites from the body occurs through both renal and fecal pathways. frontiersin.org Pharmacokinetic studies have determined various parameters related to their elimination.
After a single intravenous administration of 1,5-DCQA (160 mg/kg) in rats, the compound was cleared rapidly from plasma in a biphasic manner, with a terminal half-life (t1/2) of 1.40 hours. nih.gov The mean clearance (CL) was 0.44 L/h/kg. nih.gov Another study involving intravenous administration of Mailuoning injection to rats showed that 1,5-DCQA was eliminated faster than 3,4-DCQA and 3,5-DCQA, with elimination half-lives (t1/2β) of 0.334 h, 0.479 h, and 0.486 h, respectively. oup.com
For orally administered DCQA-containing extracts in rats, the elimination half-life for 3,4-, 3,5-, and 4,5-DCQA isoforms ranged from 7.4 to 10 hours, indicating a moderate elimination time. frontiersin.org Metabolites of 3,5-DCQA have been identified in both urine and feces, confirming excretion through both routes. frontiersin.org In one study, bile sample analysis after administration of 3,5-DCQA showed that 1.9 ± 0.8% of the dose was eliminated via bile within 24 hours. mdpi.com
Table 3: Elimination Parameters of Dicaffeoylquinic Acids in Rats
| Compound | Administration | Elimination Half-Life (t1/2) | Clearance (CL) | Excretion Routes |
|---|---|---|---|---|
| 1,5-DCQA | 160 mg/kg (IV) | 1.40 h nih.gov | 0.44 L/h/kg nih.gov | Urine nih.gov |
| 1,5-DCQA | IV (Mailuoning injection) | 0.334 h oup.com | --- | --- |
| 3,4-DCQA | IV (Mailuoning injection) | 0.479 h oup.com | --- | --- |
| 3,5-DCQA | IV (Mailuoning injection) | 0.486 h oup.com | --- | --- |
| 3,4-, 3,5-, 4,5-DCQA | Oral (in extract) | 7.4–10 h frontiersin.org | --- | Urine, Feces frontiersin.org |
Biotransformation Pathways of Dicaffeoyl Quinic Acids
Dicaffeoylquinic acids undergo extensive biotransformation, leading to a wide array of metabolites. Two primary metabolic pathways have been proposed: the first involves degradation into precursor compounds, and the second involves direct metabolism of the intact DCQA molecule. frontiersin.org
A significant biotransformation pathway for DCQAs is the hydrolysis of their ester bonds. In vitro digestion models have shown that DCQAs tend to remain intact in simulated saliva, gastric, and pancreatic fluids. nih.gov However, upon reaching the colon, they are subjected to hydrolysis by the intestinal microbiota. nih.gov This process cleaves the ester linkages, releasing the precursor compounds, primarily caffeic acid and monocaffeoylquinic acids. frontiersin.orgnih.gov These precursors are then further metabolized; for example, caffeic acid can be converted to dihydrocaffeic acid. nih.gov Studies suggest that the majority of ingested DCQAs may be biotransformed through this hydrolysis pathway mediated by gut microflora. csic.esscispace.com
In addition to hydrolysis, DCQAs can undergo direct Phase I metabolic reactions. These transformations occur on the intact DCQA molecule as well as on its hydrolyzed precursors like caffeic acid. frontiersin.org Key Phase I reactions identified in animal models include methylation, hydrogenation, and dehydroxylation. frontiersin.org
Metabolic profiling of 3,5-DCQA in rats revealed that the catechol group's hydroxyls are susceptible to methylation, and the α,β-unsaturated carbonyl group can be reduced (hydrogenation). frontiersin.org Studies on 1,5-DCQA and 3,5-DCQA in rats have identified numerous metabolites resulting from these pathways. For example, after administration of 1,5-DCQA, researchers identified four isomeric O-mono-methylated and nine isomeric O-di-methylated metabolites. nih.govnih.govcapes.gov.br Similarly, a study on 3,4-DCQA in rats demonstrated the presence of metabolites formed through hydrolysis, methylation, hydrogenation, and dehydroxylation. frontiersin.org These reactions, along with subsequent Phase II conjugations (such as glucuronidation and sulfation), result in a complex profile of metabolites found in plasma, urine, and feces. frontiersin.orgtandfonline.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-Dicaffeoylquinic acid |
| 1,5-Dicaffeoylquinic acid |
| 3,4-Dicaffeoylquinic acid |
| 3,5-Dicaffeoylquinic acid |
| 4,5-Dicaffeoylquinic acid |
| Apigenin |
| Caffeic acid |
| Dihydrocaffeic acid |
| Ferulic acid |
| Isochlorogenic acid A |
| Luteolin |
| Luteolin 7-glucoside |
| Monocaffeoylquinic acid |
Phase I Metabolic Reactions
O-Methylation and Corresponding Enzyme Identification (e.g., Catechol-O-methyltransferase)
O-methylation is a key Phase I metabolic pathway for dicaffeoylquinic acids. This reaction involves the transfer of a methyl group to one or both of the hydroxyl groups on the caffeoyl moieties. The primary enzyme responsible for this transformation is Catechol-O-methyltransferase (COMT), which is present in both the liver and the small intestine. capes.gov.brnih.gov
In a study investigating the metabolism of 1,5-dicaffeoylquinic acid (1,5-DCQA) in rats, researchers identified numerous methylated metabolites in vivo and in vitro. capes.gov.brnih.gov Following oral administration, a total of 22 metabolites were characterized, including four isomeric O-mono-methylated metabolites and nine isomeric O-di-methylated metabolites. capes.gov.brnih.gov The positions of methylation on three significant metabolites were determined to be at the 3″-, 3′-, and 3′,3″- positions by comparison with synthesized standards. capes.gov.brnih.gov These findings indicate that O-methylation is a major metabolic route for 1,5-DCQA, catalyzed by COMT. capes.gov.brnih.gov
Similarly, studies on 3,5-DCQA and 3,4-DCQA in rats have also shown methylation to be a prominent metabolic pathway. frontiersin.orgnih.gov After oral administration of 3,5-DCQA, di-methylated metabolites were detected in various tissues, including the spleen, heart, kidney, lungs, and liver, suggesting that these methylated forms might be responsible for pharmacological effects. frontiersin.org In the case of 3,4-DCQA, methylation was one of the major metabolic reactions observed. nih.gov The hydroxyls within the catechol group of DCQAs are particularly susceptible to methylation. nih.gov
Research on colon cancer cells (SW480) also demonstrated the methylation of caffeoylquinic acids by catechol-O-methyltransferase, resulting in the formation of various feruloylquinic acid isomers. mdpi.com
Table 1: O-Methylated Metabolites of Dicaffeoylquinic Acids
| Parent Compound | Metabolite Type | Number of Isomers Identified | Enzyme | Reference |
|---|---|---|---|---|
| 1,5-Dicaffeoylquinic Acid | O-mono-methylated | 4 | Catechol-O-methyltransferase | capes.gov.brnih.gov |
| 1,5-Dicaffeoylquinic Acid | O-di-methylated | 9 | Catechol-O-methyltransferase | capes.gov.brnih.gov |
| 3,5-Dicaffeoylquinic Acid | Di-methylated | Multiple | Catechol-O-methyltransferase | frontiersin.org |
| 3,4-Dicaffeoylquinic Acid | Methylated | Not specified | Catechol-O-methyltransferase | nih.gov |
| Caffeoylquinic Acids | Methylated (Feruloylquinic acids) | Multiple | Catechol-O-methyltransferase | mdpi.com |
Hydrogenation, Hydration, and Dehydroxylation Processes
Hydrogenation, hydration, and dehydroxylation are other significant Phase I metabolic reactions that dicaffeoylquinic acids undergo. These processes primarily occur through the action of gut microbiota.
Metabolic profiling of 3,4-dicaffeoylquinic acid in rats revealed that hydrogenation, hydration, and dehydroxylation were major metabolic pathways. nih.gov Similarly, studies on 3,5-DCQA also identified hydrogenation and dehydroxylation as key metabolic transformations. frontiersin.orgnih.gov These reactions often follow the initial hydrolysis of the ester bonds of DCQAs, releasing caffeic and quinic acids. The resulting caffeic acid can then be further metabolized. For instance, after hydrolysis, caffeic acid can undergo dehydroxylation to form m-coumaric acid and subsequent hydrogenation to produce 3-phenylpropionic acid. nih.gov
The gut microbiota plays a crucial role in these transformations. For example, the metabolism of chlorogenic acid, a related compound, by gut microflora leads to various aromatic acid metabolites, including m-coumaric acid and 3,4-dihydroxyphenylpropionic acid, through dehydroxylation and hydrogenation. mdpi.com The α,β-unsaturated carbonyl group in the caffeoyl moiety is susceptible to reduction (hydrogenation). nih.gov
Phase II Metabolic Reactions
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.
Glucuronidation Pathways and Associated Enzymes (e.g., UDP-glucuronosyltransferases)
Glucuronidation is a major Phase II metabolic pathway for dicaffeoylquinic acids and their metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are found in the liver and small intestine. capes.gov.brnih.gov
In the metabolic study of 1,5-DCQA in rats, a total of nine glucuronidated metabolites were identified. These included one glucuronidated metabolite of the parent compound, four isomeric O-mono-methyl-glucuronidated metabolites, and four isomeric O-di-methyl-glucuronidated metabolites. capes.gov.brnih.gov This demonstrates that glucuronidation can occur both on the parent molecule and on its methylated metabolites. capes.gov.brnih.gov The involvement of UGTs in these reactions was confirmed in both liver and small intestinal microsomes. capes.gov.brnih.gov
Similarly, glucuronide conjugation was identified as a major metabolic reaction for 3,4-DCQA and 3,5-DCQA in rats. frontiersin.orgnih.govnih.gov In studies with 3,5-DCQA, a glucuronic acid conjugate of the parent compound was detected in the lungs and liver. frontiersin.org For 3,4-DCQA, glucuronide conjugation was a key part of its metabolic profile. nih.gov Hydrolysis with β-glucuronidase confirmed the presence of these glucuronide conjugates in plasma samples. tandfonline.com
Sulfate (B86663) Conjugation Mechanisms
Sulfate conjugation is another important Phase II metabolic pathway for dicaffeoylquinic acids and their metabolites. This process involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs).
Metabolic profiling studies of both 3,4-DCQA and 3,5-DCQA in rats have identified sulfate conjugation as a major metabolic reaction. frontiersin.orgnih.govnih.gov Following the administration of 3,5-DCQA, various sulfated metabolites were observed. frontiersin.orgnih.gov For 3,4-DCQA, sulfate conjugation was a key transformation pathway. nih.gov The metabolic fate of DCQAs often involves hydrolysis followed by Phase II conjugation, including sulfation of the resulting caffeic acid. nih.gov For instance, caffeic acid released from the hydrolysis of 5-caffeoylquinic acid is further metabolized to caffeic acid-3-O-sulfate. mdpi.com
In Vitro and In Vivo Metabolic Profiling Methodologies
A combination of in vitro and in vivo models coupled with advanced analytical techniques is employed to study the metabolism of dicaffeoylquinic acids.
In vivo studies typically involve the oral or intravenous administration of the compound to animal models, most commonly rats (e.g., Sprague-Dawley or Wistar strains). capes.gov.brnih.govnih.gov Biological samples such as plasma, urine, feces, and various tissues (liver, kidney, spleen, etc.) are collected at different time points. capes.gov.brnih.govnih.gov
In vitro studies are often conducted to complement in vivo findings and to identify the specific enzymes and organs involved in metabolism. These studies utilize preparations such as liver and small intestinal microsomes and cytosols, which contain the metabolic enzymes. capes.gov.brnih.gov Cell culture models, like Caco-2 cells, are also used to investigate absorption and metabolism in the intestine. frontiersin.org
Analytical techniques are crucial for the detection and characterization of metabolites. The most common method is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS). capes.gov.brnih.govnih.gov Techniques like linear ion trap-Orbitrap MS provide high-resolution and accurate mass measurements, which are essential for identifying the chemical formulas of metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the metabolite ions. researchgate.net Diode-array detection (DAD) is also used in parallel with MS to provide UV spectral data. capes.gov.brnih.gov
To confirm the identity of metabolites, researchers often compare their retention times and mass spectra with those of synthesized authentic standards. capes.gov.brnih.gov Enzymatic hydrolysis, for example using β-glucuronidase, is also employed to confirm the presence of glucuronide conjugates. tandfonline.com
Table 2: Methodologies for Metabolic Profiling of Dicaffeoylquinic Acids
| Study Type | Model/System | Analytical Technique | Key Findings | Reference |
|---|---|---|---|---|
| In vivo & In vitro | Rats (Wistar), Rat liver and small intestinal microsomes/cytosols | LC-MS with DAD | Identified 22 metabolites of 1,5-DCQA, including methylated and glucuronidated forms. Confirmed involvement of COMT and UGTs. | capes.gov.brnih.gov |
| In vivo | Rats (Sprague-Dawley) | UHPLC-LTQ-Orbitrap MS | Identified 67 metabolites of 3,4-DCQA. Major reactions included hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, and Phase II conjugations. | nih.gov |
| In vivo | Rats (Sprague-Dawley) | Not specified | Investigated distribution of 3,5-DCQA and its metabolites in various tissues. | frontiersin.org |
| In vivo | Rats (Sprague-Dawley) | UHPLC-Q-Exactive Orbitrap MS | Identified 33 metabolites of isochlorogenic acid A (3,5-DCQA) in rat plasma. Confirmed glucuronide conjugates using β-glucuronidase. | tandfonline.com |
| In vitro | Caco-2 cells | Not specified | Investigated absorption and metabolism, noting the appearance of caffeic and coumaric acid. | frontiersin.org |
Influence of Gut Microbiota on Dicaffeoylquinic Acid Biotransformation
The biotransformation of dicaffeoylquinic acids (diCQAs) within biological systems is significantly influenced by the metabolic activities of the gut microbiota. Research indicates that diCQAs largely pass through the upper gastrointestinal tract, including the stomach and small intestine, without significant degradation. acs.orgnih.gov It is in the colon where these compounds undergo extensive metabolism by the resident microbial communities. acs.orgnih.gov
Studies employing in vitro fermentation models with human fecal slurries have demonstrated that diCQAs, such as 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid, are hydrolyzed into monocaffeoylquinic acids (mono-CQAs) and caffeic acid. acs.orgnih.gov This initial hydrolysis is a critical step, as the resulting smaller phenolic compounds can be more readily absorbed or further metabolized by the gut microbiota. The hydrolysis of the ester bonds in diCQAs is carried out by microbial enzymes, particularly esterases. semanticscholar.org For instance, a specific strain of Lactobacillus fermentum (LF-12), isolated from human feces, has been shown to produce a dicaffeoylquinic acid-hydrolyzing esterase. semanticscholar.org
Following the initial hydrolysis, caffeic acid can undergo further biotransformation. One of the key subsequent reactions is the reduction of the double bond in the side chain of caffeic acid to form dihydrocaffeic acid. acs.orgnih.gov This metabolite can be further catabolized into smaller phenolic acids. The specific pathways and the extent of metabolism can vary depending on the individual's gut microbiota composition. researchgate.net
The interaction between diCQAs and gut microbiota is bidirectional. Not only do the microbes metabolize diCQAs, but diCQAs and their metabolites can also modulate the composition and activity of the gut microbial community. acs.orgacs.org Research has shown that diCQAs can promote the growth of beneficial bacteria, such as Bifidobacterium and Akkermansia. acs.orgmdpi.com Furthermore, the presence of diCQAs has been observed to influence the production of short-chain fatty acids (SCFAs) by the gut microbiota. In some in vitro fermentation studies, the addition of diCQAs led to an increase in the production of acetic and lactic acids, while the levels of propionic and butyric acids were reduced. acs.org
The metabolic fate of diCQAs in the colon is a complex process involving various bacterial species and enzymatic reactions. The tables below summarize the key findings from research on the biotransformation of dicaffeoylquinic acids by the gut microbiota.
Detailed Research Findings
Table 1: Metabolic Pathway of Dicaffeoylquinic Acids by Gut Microbiota
| Initial Compound | Metabolic Step | Intermediate Metabolite(s) | Final Metabolite(s) | Reference(s) |
| Dicaffeoylquinic Acids (e.g., 3,4-, 3,5-, 4,5-diCQA) | Hydrolysis | Monocaffeoylquinic Acids, Caffeic Acid | Dihydrocaffeic Acid and other smaller phenolic acids | acs.orgnih.gov |
Table 2: Microorganisms and Enzymes Involved in Dicaffeoylquinic Acid Biotransformation
| Microorganism | Enzyme | Metabolic Action | Reference(s) |
| Lactobacillus fermentum LF-12 | Dicaffeoylquinic acid-hydrolyzing esterase | Hydrolysis of diCQAs to mono-CQAs and caffeic acid | semanticscholar.org |
| General Gut Microbiota | Esterases | Hydrolysis of ester bonds in diCQAs | researchgate.net |
Table 3: Influence of Dicaffeoylquinic Acids on Gut Microbiota Composition and Metabolite Production
| Effect of Dicaffeoylquinic Acids | Observed Change | Reference(s) |
| Microbiota Composition | Increased relative abundance of Bifidobacterium and Akkermansia | acs.orgmdpi.com |
| Short-Chain Fatty Acid (SCFA) Production | Increased production of acetic acid and lactic acid | acs.org |
| Decreased production of propionic acid and butyric acid | acs.org |
Antioxidative Mechanisms of Dicaffeoylquinic Acids
The antioxidant properties of diCQAs are a cornerstone of their bioactivity, operating through both direct and indirect mechanisms to protect cells from oxidative damage.
Dicaffeoylquinic acids are potent direct scavengers of various free radicals. researchgate.net Their chemical structure, particularly the presence of catechol groups, allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govmdpi.comnih.gov In vitro chemical assays have consistently demonstrated the ability of diCQA isomers to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.govmdpi.comnih.govmedchemexpress.com
The mechanisms underlying this scavenging activity are multifaceted and can include hydrogen atom transfer (HAT), electron transfer (ET), and H+-transfer. nih.gov Studies have shown that diCQAs can effectively scavenge oxygen-centered radicals and nitrogen-centered radicals through these pathways. nih.gov The specific antioxidant capacity can vary between isomers, with research suggesting that the positioning of the two caffeoyl groups on the quinic acid core is a critical determinant of activity. nih.govmdpi.com For instance, isomers with adjacent di-caffeoyl groups, such as 3,4-diCQA and 4,5-diCQA, often exhibit higher antioxidant ability in chemical models compared to non-adjacent isomers like 3,5-diCQA. nih.gov
| Dicaffeoylquinic Acid Isomer | Assay | Finding | Source |
| 1,3-diCQA | DPPH, ABTS | Demonstrated potent radical scavenging activity. | researchgate.net |
| 3,4-diCQA | DPPH, FRAP, β-carotene bleaching | Showed greater primary antioxidant activity than its methanol extract. | medchemexpress.com |
| 3,5-diCQA | DPPH, ABTS, FRAP | Exhibited strong radical scavenging and reducing activity. | mdpi.com |
| 4,5-diCQA | DPPH, ABTS | Showed significant radical scavenging activity. | bohrium.com |
| Various diCQAs | DPPH, ABTS, PTIO• | Scavenged radicals via multiple pathways including ET and HAT. | nih.gov |
Beyond direct interaction with free radicals, diCQAs exert antioxidant effects by modulating cellular defense systems. These compounds can mitigate the damaging effects of oxidative stress by influencing endogenous antioxidant mechanisms. frontiersin.org In cellular models, treatment with diCQAs has been shown to reduce the levels of intracellular ROS generated by various stressors. spandidos-publications.comacs.org
One key indirect mechanism is the inhibition of lipid peroxidation, a process where oxidants attack lipids in cell membranes, leading to cellular damage. frontiersin.org DiCQAs also bolster the cellular antioxidant arsenal (B13267) by increasing the levels of glutathione (GSH), a critical intracellular antioxidant peptide. frontiersin.orgacs.org Studies on Caco-2 intestinal cells demonstrated that diCQA isomers could ameliorate oxidative stress by scavenging intracellular ROS and increasing GSH levels. acs.org Similarly, in H9C2 cardiac cells subjected to oxidative injury, 3,5-diCQA demonstrated protective effects. researchgate.net This multifaceted approach highlights the ability of diCQAs to not only neutralize existing threats but also to enhance the cell's intrinsic capacity to withstand oxidative insults. frontiersin.org
A pivotal mechanism for the indirect antioxidant activity of diCQAs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgspandidos-publications.comacs.orgresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes by binding to the antioxidant response element (ARE) in their promoters. mdpi.commdpi.com
Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding detoxifying enzymes and antioxidant proteins. frontiersin.orgresearchgate.net Several studies have shown that various diCQA isomers can promote the nuclear translocation of Nrf2. frontiersin.orgresearchgate.netmdpi.com For example, 1,5-diCQA was found to activate Nrf2 in primary rat astrocytes. frontiersin.org In human keratinocytes, 3,5-dicaffeoyl-epi-quinic acid upregulated Nrf2 expression, leading to increased production of antioxidant enzymes. spandidos-publications.com
A key target gene of the Nrf2 pathway is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. mdpi.com The induction of HO-1 is a well-documented consequence of diCQA treatment in various cell types. mdpi.comnih.govnih.gov For instance, 3,5-diCQA increased the expression of Nrf2 and subsequently HO-1 in 3T3-L1 pre-adipocytes. mdpi.comnih.gov Similarly, 3,4-O-dicaffeoylquinic acid significantly increased HO-1 expression in HepG2.2.15 liver cells and in an animal model. nih.gov This activation of the Nrf2/HO-1 axis represents a crucial strategy by which diCQAs enhance cellular resilience against oxidative stress. mdpi.com
| Dicaffeoylquinic Acid Isomer | Cell/Animal Model | Key Finding | Source |
| 1,5-diCQA | Primary rat astrocytes | Increased Nrf2 nuclear translocation. | frontiersin.org |
| 3,4-O-diCQA | HepG2.2.15 cells, HBV transgenic mice | Significantly increased HO-1 expression. | nih.gov |
| 3,5-diCQA | 3T3-L1 pre-adipocytes | Increased Nrf2 levels and induced HO-1 expression. | mdpi.comnih.gov |
| 3,5-dicaffeoyl-epi-quinic acid | Human HaCaT keratinocytes | Upregulated Nrf2 mRNA and protein expression, leading to increased HO-1. | spandidos-publications.com |
| 4,5-diCQA | NASH mice model | Showed nuclear translocation of Nrf2. | frontiersin.org |
| diCQA Isomers | Caco-2 intestinal cells | Activated the Nrf2–Keap1–ARE-signaling pathway. | acs.org |
Anti-Inflammatory Mechanisms of Dicaffeoylquinic Acids
Inflammation is a complex biological response that is intricately linked with oxidative stress. Dicaffeoylquinic acids have demonstrated significant anti-inflammatory properties in numerous preclinical studies, primarily through the modulation of key inflammatory pathways and mediators. nih.gov
Dicaffeoylquinic acids effectively suppress inflammatory responses by inhibiting the production of key pro-inflammatory mediators. a-z.lu In various in vitro models, particularly using lipopolysaccharide (LPS)-stimulated macrophages like RAW264.7 cells, diCQAs have been shown to reduce the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). a-z.lunih.govresearchgate.net This is achieved by down-regulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). a-z.lunih.govmdpi.com
Furthermore, diCQAs regulate the expression of pro-inflammatory cytokines, which are signaling molecules that orchestrate the inflammatory cascade. ajol.info Studies have consistently reported that pretreatment with different diCQA isomers, such as 3,5-diCQA and 4,5-diCQA, significantly suppresses the production of cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in activated macrophages and other cell types. a-z.lunih.govresearchgate.netajol.info For example, 4,5-diCQA was shown to inhibit the expression of TNF-α, IL-6, and IL-8 in LPS-treated RAW 264.7 cells and reduce TNF-α in a mouse model of sepsis. ajol.info
| Dicaffeoylquinic Acid Isomer | Model | Inhibited Mediators/Cytokines | Source |
| 3,5-diCQA | LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | a-z.luresearchgate.net |
| 4,5-diCQA | LPS-stimulated RAW264.7 cells | NO, PGE2, TNF-α, IL-1β, IL-6 | nih.gov |
| 4,5-diCQA | Sepsis mouse model, LPS-treated cells | TNF-α, IL-6, IL-8 | ajol.info |
| diCQAs (general) | LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6, iNOS, COX-2 | a-z.lu |
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. a-z.lumdpi.com A significant body of evidence indicates that the anti-inflammatory effects of dicaffeoylquinic acids are mediated, at least in part, through the inhibition of this crucial pathway. researchgate.neta-z.lunih.govnih.govresearchgate.net
NF-κB is typically held inactive in the cytoplasm by an inhibitory protein called IκBα. a-z.lu Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate into the nucleus and initiate gene transcription. a-z.lumdpi.com Dicaffeoylquinic acids have been shown to block this activation cascade. a-z.lunih.gov Studies demonstrate that pretreatment with diCQAs prevents the phosphorylation and degradation of IκBα and subsequently inhibits the nuclear translocation of the p65 subunit in a concentration-dependent manner. a-z.lunih.govmdpi.com By blocking NF-κB activation, diCQAs effectively shut down a central hub of the inflammatory response, leading to a broad-spectrum reduction in the expression of inflammatory mediators. a-z.luresearchgate.net
Antiviral Properties and Mechanisms of Dicaffeoylquinic Acids
Dicaffeoylquinic acids (DCQAs) have demonstrated significant antiviral activities against a range of viruses through various mechanisms. These compounds have been identified as potent inhibitors of critical viral enzymes and processes, making them promising candidates for the development of new antiviral therapies.
Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integrase
Dicaffeoylquinic acids are potent inhibitors of HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host cell's genome, a crucial step for productive infection. nih.govnih.gov In vitro studies have shown that various DCQA isomers, including 3,4-, 3,5-, 4,5-, and 1,5-dicaffeoylquinic acids, inhibit HIV-1 replication in T cell lines at concentrations ranging from 1 to 6 µM, with toxic concentrations being significantly higher (> 120 µM). nih.gov The 50% inhibitory concentrations (IC50) for inhibiting the catalytic activities of HIV-1 integrase in vitro are in the submicromolar range, between 0.1 to 1 µM. nih.gov
The mechanism of inhibition by DCQAs is irreversible and targets the enzyme itself, not the DNA substrate. nih.govnih.gov Kinetic analysis and dialysis experiments have confirmed the irreversible nature of this inhibition. nih.govnih.gov The inhibitory action of DCQAs is directed at the central core domain of the integrase, which contains the active site and conserved amino acid residues. nih.govnih.gov This was further supported by the finding that DCQAs also inhibit integrases from other retroviruses like Moloney murine leukemia virus (MLV) and feline immunodeficiency virus (FIV). nih.gov Molecular modeling studies suggest that DCQAs bind to a groove within the predicted catalytic site of the HIV-1 integrase core domain. nih.govnih.gov The binding is energetically favorable, and the calculated change in internal free energy of the DCQA-integrase complex correlates with the in vitro inhibitory activity. nih.gov
Importantly, DCQAs exhibit a high degree of specificity for HIV-1 integrase. asm.orgnih.gov They show significantly weaker or no inhibitory activity against other enzymes such as HIV-1 reverse transcriptase, HIV RNase H, and other DNA-modifying enzymes and phosphoryltransferases. nih.govasm.orgnih.gov This selectivity, combined with their potent anti-HIV activity in tissue culture, underscores their potential as lead compounds for the development of novel antiretroviral drugs. nih.govasm.orgnih.gov
Table 1: In vitro Anti-HIV-1 Activity of Dicaffeoylquinic Acid Derivatives
| Compound | Inhibition of HIV-1 Replication (IC50) | Inhibition of HIV-1 Integrase (IC50) |
|---|---|---|
| Dicaffeoylquinic acids (general) | 2 to 12 µM asm.org | 150 to 840 nM asm.org |
| 3,5-Dicaffeoylquinic acid | 1-4 µg/ml pnas.org | 0.06-0.66 µg/ml pnas.org |
| L-chicoric acid (synthetic analogue) | 2 µg/ml pnas.org | Not specified |
| 3,4,5-Tricaffeoylquinic acid | 1.15 µM wiley.com | 0.063 µM wiley.com |
Anti-HIV Activity of Dicaffeoylquinic Acid Metabolites
The in vivo efficacy of dicaffeoylquinic acids is influenced by their metabolism. Studies in rats have identified that O-methylation and glucuronidation are major metabolic pathways for 1,5-dicaffeoylquinic acid (1,5-DCQA). capes.gov.br A total of 22 metabolites were identified in bile, urine, and plasma, including O-mono-methylated, O-di-methylated, O-mono-methyl-glucuronidated, O-di-methyl-glucuronidated, and glucuronidated forms. capes.gov.br
The anti-HIV activity of some of these metabolites has been evaluated. Three key metabolites, identified as 3″-O-mono-methylated (M8), 3′-O-mono-methylated (M9), and 3′,3″-O-di-methylated (M12) derivatives of 1,5-DCQA, were tested for their ability to inhibit HIV replication in MT-4 cells. capes.gov.br These metabolites demonstrated inhibitory activity against HIV-1, with IC50 values of approximately 25 µM for M8 and M9, and 46 µM for M12. capes.gov.br This indicates that the anti-HIV activity of these metabolites is comparable to or slightly weaker than that of the parent compound, 1,5-DCQA. capes.gov.br These findings suggest that even after metabolic transformation, dicaffeoylquinic acid derivatives can retain their antiviral properties.
Activity against Influenza A Virus and Enterovirus 71
Dicaffeoylquinic acids have also shown promising antiviral activity against other significant human pathogens, including Influenza A virus and Enterovirus 71.
In a study on Influenza A virus (IAV), oral administration of 3,4-dicaffeoylquinic acid (3,4-diCQA) to infected mice significantly extended their lifetimes. nih.govnih.gov The proposed mechanism of action is unique in that it does not directly target viral components. nih.govresearchgate.net Instead, 3,4-diCQA was found to significantly increase the mRNA levels of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in the treated mice, while only slightly decreasing the levels of H1N1 hemagglutinin (HA) mRNA. nih.gov This suggests that 3,4-diCQA enhances the clearance of the virus by boosting the host's immune response, specifically through the TRAIL pathway. nih.govfishersci.fi
Regarding Enterovirus 71 (EV-A71), a cause of hand, foot, and mouth disease and potentially severe neurological complications, 3,4-dicaffeoylquinic acid has demonstrated significant anti-EV-A71 activity. nih.govnih.gov It exhibits a broad inhibitory spectrum against different EV-A71 genotypes. nih.govnih.gov Time-of-drug-addition assays revealed that 3,4-DCQA acts at the initial stage of infection by directly targeting the viral particles and disrupting their attachment to host cells. nih.govnih.gov Specifically, it interferes with the interaction between the five-fold axis of the EV-A71 capsid and the heparan sulfate receptor on the host cell surface. nih.govnih.gov
Table 2: Antiviral Activity of Dicaffeoylquinic Acid against Influenza A and Enterovirus 71
| Virus | Compound | Key Finding | Mechanism of Action |
|---|---|---|---|
| Influenza A Virus | 3,4-Dicaffeoylquinic acid | Extended lifetimes of infected mice nih.govnih.gov | Enhances viral clearance by increasing TRAIL expression nih.govfishersci.fi |
| Enterovirus 71 | 3,4-Dicaffeoylquinic acid | Significant anti-EV-A71 activity against various genotypes nih.govnih.gov | Disrupts viral attachment to host cells by interfering with heparan sulfate receptor binding nih.govnih.gov |
Neurobiological Activities and Mechanisms of Dicaffeoylquinic Acids
In addition to their antiviral properties, dicaffeoylquinic acids exhibit significant neuroprotective effects, primarily through their ability to counteract oxidative stress and modulate key cellular signaling pathways.
Protection against Oxidative Stress-Induced Neurotoxicity
Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. Several in vitro studies have demonstrated the capacity of dicaffeoylquinic acids to protect neuronal cells from oxidative stress-induced toxicity.
For instance, 3,5-dicaffeoylquinic acid (3,5-diCQA) has been shown to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H2O2)-induced neurotoxicity. nih.gov Similarly, both 3,4-diCQA and 3,5-diCQA were found to inhibit oxidative stress-induced neurotoxicity in cultured retinal ganglion cells (RGC-5). bohrium.com This neuroprotective effect was associated with the inhibition of lipid peroxidation. bohrium.com In an in vitro model of ischemia/reperfusion, 1,5-dicaffeoylquinic acid protected primary rat cortical astrocytes from cell death by reducing the production of reactive oxygen species and preventing the depletion of glutathione (GSH). chemfaces.com
Animal studies have further substantiated these neuroprotective effects. In a rat model of ethanol-induced brain injury, pre-treatment with 3,4,5-tricaffeoylquinic acid ameliorated the oxidative stress markers, including increased malondialdehyde (MDA) levels and decreased GSH content and antioxidant enzyme activities. bas.bg
Activation of the PI3K/Akt Signaling Pathway
A key mechanism underlying the neuroprotective and other cellular bioactivities of dicaffeoylquinic acids is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.
In a study using H9C2 cardiomyocytes, 3,5-dicaffeoylquinic acid was shown to protect against oxidative stress-induced apoptosis by activating the PI3K/Akt pathway. nih.govnih.govfoodandnutritionresearch.net Pre-treatment with 3,5-diCQA increased the phosphorylation levels of both PI3K and Akt in a dose-dependent manner. nih.govnih.gov The anti-apoptotic effects of 3,5-diCQA were significantly diminished when a PI3K inhibitor (LY294002) was used, confirming the pathway's involvement. nih.govnih.govfoodandnutritionresearch.net
Similarly, the neuroprotective effects of 1,5-dicaffeoylquinic acid against amyloid β (Aβ)-induced neurotoxicity in primary neuronal cultures were found to be mediated through the activation of the PI3K/Akt pathway. nih.govmednexus.org The protective effects of 1,5-DQA were blocked by the PI3K inhibitor LY294002. nih.gov The activation of this pathway by 1,5-DQA also led to the downstream inactivation of glycogen (B147801) synthase kinase 3β (GSK3β) and modulation of the expression of apoptosis-related proteins Bcl-2 and Bax. nih.gov 1,3-Dicaffeoylquinic acid has also been identified as an activator of the PI3K/Akt pathway. glpbio.com
Modulation of Memory and Cognitive Function in Animal Models
Dicaffeoylquinic acids (diCQAs) have demonstrated potential in mitigating memory loss and cognitive deficits in animal models of stress-induced depression and Alzheimer's disease. nih.govresearchgate.nettandfonline.com Chronic stress, which elevates glucocorticoid levels, can lead to an increase in reactive oxygen species (ROS) in the brain, causing neuronal damage and subsequent memory impairment. nih.gov In studies using corticosterone-treated mice to model stress-induced depression, diCQAs were shown to reduce depressive behaviors and improve memory. nih.govresearchgate.net The underlying mechanism is believed to be the reduction of ROS production through the inhibition of monoamine oxidase (MAO) A and B activity in neurons and astrocytes. nih.govresearchgate.net Specifically, 3,4- and 3,5-dicaffeoylquinic acid significantly inhibited MAO enzymes, protected against neuronal atrophy, and preserved synaptic transmission in the face of stress hormones. researchgate.net
In the context of Alzheimer's disease models, such as the 5XFAD mice, caffeoylquinic acids have been shown to reverse cognitive deficits. nih.gov Treatment with caffeoylquinic acids improved the conditioned fear response in male 5XFAD mice, a measure of learning and memory. nih.gov Furthermore, dicaffeoylquinic acid has been identified as a bioactive component in extracts that improve learning and memory in mice with streptozotocin (B1681764) and amyloid β-induced cognitive impairment. tandfonline.com The neuroprotective effects of dicaffeoylquinic acid are linked to its antioxidant properties, which help to mitigate oxidative stress-induced neuronal damage, a key factor in the pathology of Alzheimer's disease. tandfonline.com
Hepatoprotective Effects of Dicaffeoyl Quinic Acids
Dicaffeoylquinic acids have demonstrated significant protective effects against liver damage in both in vitro and in vivo models.
Protection against Chemically-Induced Liver Cell Injury in In Vitro Models
In laboratory studies, various dicaffeoylquinic acid derivatives have shown potent hepatoprotective activity against chemically-induced liver cell injury. For instance, four dicaffeoylquinic acid derivatives isolated from a water extract of propolis, namely methyl 3,4-di-O-caffeoyl quinate, 3,4-di-O-caffeoylquinic acid, methyl 4,5-di-O-caffeoyl quinate, and 3,5-di-O-caffeoylquinic acid, were more effective at protecting cultured rat hepatocytes from carbon tetrachloride (CCl4)-induced injury than the known hepatoprotective agent, glycyrrhizin. jst.go.jpresearchgate.net Similarly, 3,4-O-dicaffeoylquinic acid improved the viability of HL-7702 hepatocytes exposed to D-galactosamine (D-GalN), a substance known to induce liver damage similar to viral hepatitis. nih.gov Furthermore, a methanol-aqueous extract of Prenanthes purpurea, rich in 3,5-dicaffeoylquinic acid, demonstrated hepatoprotective effects against diclofenac-induced injury in Hep-G2 cells. nih.gov
Underlying Mechanisms in Experimental Liver Injury Models
The hepatoprotective mechanisms of dicaffeoylquinic acids are multifaceted. In animal models of liver injury induced by toxins like CCl4 and D-galactosamine/lipopolysaccharide (LPS), these compounds have shown strong protective effects. jst.go.jpresearchgate.net One of the key mechanisms is the inhibition of lipid peroxidation. koreascience.kr For example, 3,4-dicaffeoylquinic acid significantly decreased hepatic lipid peroxidation in rats treated with acetaminophen. koreascience.kr
Another important mechanism is the modulation of drug-metabolizing enzymes. Dicaffeoylquinic acids can inhibit the activation of microsomal enzymes like cytochrome P-450, which can prevent the metabolic activation of toxins into harmful intermediates. koreascience.kr Additionally, these compounds can enhance the liver's antioxidant defense system by increasing the content of glutathione and the activity of glutathione reductase. koreascience.kr In the case of D-GalN-induced injury, which involves the depletion of uracil (B121893) nucleotides and the release of oxygen-derived free radicals, 3,4-O-dicaffeoylquinic acid's protective effect is linked to its anti-inflammatory and antioxidant properties. nih.gov
Antidiabetic and Hypoglycemic Activities of Dicaffeoyl Quinic Acids
Dicaffeoylquinic acids exhibit promising antidiabetic and hypoglycemic properties through various mechanisms, including the inhibition of key metabolic enzymes and the modulation of adipocyte function.
Inhibition of Key Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase, Dipeptidyl Peptidase IV (DPPIV), Aldose Reductase, Protein Tyrosine Phosphatase 1B (PTP1B))
Dicaffeoylquinic acids have been shown to inhibit several enzymes that play a crucial role in glucose metabolism and the development of diabetic complications.
α-Glucosidase and α-Amylase: These enzymes are responsible for the breakdown of carbohydrates in the digestive tract. By inhibiting them, dicaffeoylquinic acids can delay glucose absorption and reduce post-meal blood sugar spikes. semanticscholar.orgnih.gov Several studies have demonstrated the inhibitory effects of various dicaffeoylquinic acid isomers on these enzymes. semanticscholar.orgmdpi.comnih.gov For instance, 3,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid methyl ester moderately inhibit α-glucosidase, while the latter also shows pronounced inhibition of α-amylase. semanticscholar.orgnih.gov Dicaffeoylquinic acids have been found to be more potent inhibitors of α-amylase than acarbose, a commonly used antidiabetic drug. mdpi.com
Dipeptidyl Peptidase IV (DPPIV): DPPIV is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. nih.gov Inhibition of DPPIV prolongs the action of incretins, leading to better glycemic control. Dicaffeoylquinic acids, such as 3,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid methyl ester, have been identified as potent inhibitors of DPPIV. semanticscholar.orgnih.govnih.govresearchgate.net Computational studies have also supported the potential of dicaffeoylquinic acid as a molecular inhibitor of DPP-4. researchgate.netnih.gov
Aldose Reductase: This enzyme is implicated in the development of long-term diabetic complications, such as neuropathy and retinopathy. Dicaffeoylquinic acids have been shown to markedly inhibit aldose reductase, suggesting their potential in preventing these complications. semanticscholar.orgnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. nih.govsci-hub.se Its inhibition is considered a promising strategy for treating type 2 diabetes. nih.gov Studies have shown that various dicaffeoylquinic acids exhibit significant inhibitory activity against PTP1B. nih.govresearchgate.net
The inhibitory activities of various dicaffeoylquinic acids against key metabolic enzymes are summarized in the table below.
| Compound | Target Enzyme | Observed Effect |
| 3,5-Dicaffeoylquinic acid | α-Glucosidase | Moderate inhibition semanticscholar.orgnih.gov |
| 3,4-Dicaffeoylquinic acid methyl ester | α-Glucosidase | Moderate inhibition semanticscholar.orgnih.gov |
| 3,4-Dicaffeoylquinic acid methyl ester | α-Amylase | Pronounced inhibition semanticscholar.orgnih.gov |
| 3,5-Dicaffeoylquinic acid | DPPIV | Potent inhibition semanticscholar.orgnih.govnih.gov |
| 3,4-Dicaffeoylquinic acid methyl ester | DPPIV | Potent inhibition semanticscholar.orgnih.govnih.gov |
| Dicaffeoylquinic acids | Aldose Reductase | Marked inhibition semanticscholar.orgnih.gov |
| Dicaffeoylquinic acids | PTP1B | Significant inhibition nih.govresearchgate.net |
Inhibition of Adipogenesis and Intracellular Lipid Accumulation in Preadipocytes
Dicaffeoylquinic acids have demonstrated the ability to interfere with the process of adipogenesis, the formation of fat cells, and the accumulation of lipids within these cells. nih.govnih.govmdpi.comresearchgate.net In in vitro studies using 3T3-L1 preadipocytes, a common model for studying adipogenesis, dicaffeoylquinic acids have been shown to inhibit their differentiation into mature adipocytes. nih.govnih.gov
Specifically, 3,5-dicaffeoylquinic acid has been reported to effectively inhibit lipid accumulation in these cells. nih.gov This effect is partly attributed to the increased phosphorylation of AMP-activated kinase (AMPK) and acetyl-CoA carboxylase (ACC), leading to a reduction in fatty acid synthesis. nih.gov Furthermore, dicaffeoylquinic acids can hinder the mitotic clonal expansion phase, an essential step in the adipogenic process. nih.govresearchgate.net They also suppress the expression of key adipocyte differentiation marker genes, such as Cebpa, Lep, and Fabp4. nih.gov
Modulation of Lipid Metabolism-Related Pathways (e.g., AMPK, Acetyl-CoA Carboxylase, Fatty Acid Synthase)
Studies have shown that dicaffeoylquinic acids can influence lipid metabolism by modulating critical enzymatic pathways. In 3T3-L1 pre-adipocytes, treatment with 3,5-dicaffeoylquinic acid (3,5-DCQA) led to an increased phosphorylation of AMP-activated protein kinase (AMPK). mdpi.comnih.gov AMPK is a central regulator of cellular energy homeostasis. foodandnutritionresearch.net Its activation can trigger a cascade of events that shift cellular metabolism from energy-consuming processes, such as fatty acid synthesis, to energy-producing processes.
The activation of AMPK by 3,5-DCQA was associated with the subsequent phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in the synthesis of fatty acids. mdpi.comresearchgate.net This inactivation reduces the production of malonyl-CoA, a critical building block for fatty acid synthesis. mdpi.com Furthermore, treatment with 3,5-DCQA resulted in a significant decrease in the protein levels of fatty acid synthase (FAS), another key enzyme involved in the anabolic pathway of fatty acid production. mdpi.comnih.govresearchgate.net These findings suggest that DCQAs can effectively reduce fatty acid anabolism in adipocytes. mdpi.comnih.gov
Table 1: Effect of 3,5-Dicaffeoylquinic Acid on Key Proteins in Lipid Metabolism
| Target Protein | Observed Effect | Cell Line | Reference |
|---|---|---|---|
| AMP-activated protein kinase (AMPK) | Increased phosphorylation (activation) | 3T3-L1 pre-adipocytes | mdpi.comnih.gov |
| Acetyl-CoA Carboxylase (ACC) | Increased phosphorylation (inactivation) | 3T3-L1 pre-adipocytes | mdpi.comresearchgate.net |
| Fatty Acid Synthase (FAS) | Decreased protein level | 3T3-L1 pre-adipocytes | mdpi.comnih.govresearchgate.net |
Hinderance of Mitotic Clonal Expansion during Adipocyte Differentiation
Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, involves a crucial step known as mitotic clonal expansion (MCE). mdpi.comnih.gov Research indicates that 3,5-dicaffeoylquinic acid can interfere with this process. In studies using 3T3-L1 pre-adipocytes, treatment with 3,5-DCQA was found to hinder cell proliferation during the MCE phase. mdpi.comnih.gov This effect was observed through a BrdU incorporation assay, which measures DNA synthesis and cell proliferation. mdpi.com
The underlying mechanism for this inhibition appears to be linked to the modulation of heme oxygenase-1 (HO-1), an antioxidant enzyme. mdpi.comresearchgate.net In control cells induced to differentiate, HO-1 expression levels decreased after 24 hours. mdpi.com However, in cells pre-treated with 3,5-DCQA, high levels of HO-1 expression were maintained for a longer duration. mdpi.comresearchgate.net This prolonged elevation of HO-1 is thought to delay the MCE phase, which in turn leads to an inhibition of the expression of CCAAT/enhancer-binding protein alpha (C/EBP-α), a key transcription factor in adipocyte differentiation, ultimately inhibiting the final differentiation of adipocytes. mdpi.comresearchgate.net
Antimicrobial Activities of Dicaffeoylquinic Acids
Dicaffeoylquinic acids have demonstrated notable antimicrobial properties, particularly against certain types of bacteria.
Antibacterial Properties
Various isomers of dicaffeoylquinic acid have been reported to possess antibacterial activity. nih.gov For instance, 4',5'-O-dicaffeoylquinic acid (4',5'-ODCQA), isolated from Artemisia absinthium, has been identified as an efflux pump inhibitor in a wide range of Gram-positive pathogenic bacteria. plos.orgnih.gov Efflux pumps are proteins that bacteria use to expel antimicrobial agents, contributing to multidrug resistance. nih.gov By inhibiting these pumps, 4',5'-ODCQA can potentiate the effects of other antimicrobial agents. plos.org While the direct antimicrobial activity of the A. absinthium extract containing this compound was not potent, its ability to inhibit efflux pumps suggests a synergistic potential in combating bacterial infections. plos.org Other studies have also alluded to the general antibacterial effects of dicaffeoylquinic acids. biocrick.com
Cardiovascular Protective Actions of Dicaffeoylquinic Acids
In vitro studies have highlighted the potential of dicaffeoylquinic acids to exert protective effects on the cardiovascular system by influencing the behavior of vascular smooth muscle cells.
Inhibition of Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation and Migration
Angiotensin II is a peptide hormone that plays a key role in the pathophysiology of cardiovascular diseases, partly by stimulating the proliferation and migration of vascular smooth muscle cells (VSMCs). researchgate.net Research has shown that 3,4-di-O-caffeoylquinic acid (3,4-diCQA) can inhibit angiotensin II-induced proliferation and migration of rat VSMCs in a concentration-dependent manner. researchgate.netresearchgate.netjournalejmp.com This inhibitory effect suggests a potential anti-atherosclerotic property of the compound. researchgate.netresearchgate.net
Modulation of Intracellular Signaling Pathways (e.g., Akt, JNK, ERK1/2)
The inhibitory effects of dicaffeoylquinic acids on VSMC proliferation and migration are mediated through the modulation of specific intracellular signaling pathways. Angiotensin II typically activates several pathways, including the Akt and mitogen-activated protein kinase (MAPK) pathways (p38, ERK1/2, and JNK), which are crucial for cell growth and movement. researchgate.netresearchgate.net
Studies have demonstrated that 3,4-diCQA pretreatment markedly suppresses the angiotensin II-induced phosphorylation of Akt and JNK. researchgate.netresearchgate.net While some reports suggest a partial downregulation of the ERK1/2 pathway, the primary inhibitory action appears to be on the Akt and JNK signaling cascades. researchgate.netresearchgate.netbuu.ac.th The PI3K/Akt signaling pathway is known to be involved in cell survival and proliferation, and its inhibition can suppress VSMC proliferation. researchgate.netnih.gov The JNK pathway, another branch of the MAPK family, is also implicated in cellular processes like proliferation and apoptosis. mdpi.com By downregulating these key signaling pathways, 3,4-diCQA can effectively counter the pathological effects of angiotensin II on vascular smooth muscle cells. researchgate.netresearchgate.net
Derivatives and Synthetic Analogs of Dicaffeoyl Quinic Acid for Research
Characterization of Novel Naturally Occurring Dicaffeoylquinic Acid Derivatives
The exploration of diverse plant species continues to yield novel derivatives of dicaffeoylquinic acid, expanding the chemical space available for pharmacological investigation. These newly identified compounds often possess unique structural modifications, such as methylation, epimerization of the quinic acid core, or the inclusion of other acyl groups, which can influence their biological profiles.
Researchers have successfully isolated and characterized several new DCQA derivatives from various plant sources. For instance, the roots of Calea urticifolia have yielded methyl ester derivatives, including 3,4-O-dicaffeoylquinic acid methyl ester, 3,4-O-dicaffeoyl-epi-quinic acid methyl ester, and 3,5-O-dicaffeoyl-epi-quinic acid methyl ester. researchgate.netscielo.br Similarly, studies on glasswort (Salicornia herbacea) have led to the identification of compounds like 3-caffeoyl-5-dihydrocaffeoylquinic acid methyl ester, 3-caffeoyl-4-dihydrocaffeoylquinic acid methyl ester, and methyl 4-caffeoyl-3-dihydrocaffeoyl quinate (salicornate). mdpi.comresearchgate.net From Chrysanthemum morifolium, two new epi-quinic acid derivatives, 3,5-dicaffeoyl-epi-quinic acid and 1,3-dicaffeoyl-epi-quinic acid, were isolated. elsevierpure.com Further investigations into burdock roots revealed succinyl-containing derivatives such as 1,4-O-dicaffeoyl-3-succinyl methyl ester quinic acid. science.gov
The structural elucidation of these novel compounds is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization-mass spectroscopy (LC-ESI-MS). mdpi.com The identification of these natural analogs is crucial as they provide new scaffolds for research into the bioactivity of the DCQA class. mdpi.comscielo.br
| Compound Name | Natural Source | Reference |
|---|---|---|
| 3,4-O-dicaffeoylquinic acid methyl ester | Calea urticifolia | researchgate.net |
| 3,4-O-dicaffeoyl-epi-quinic acid methyl ester | Calea urticifolia | researchgate.net |
| 3,5-O-dicaffeoyl-epi-quinic acid methyl ester | Calea urticifolia | researchgate.net |
| 3,5-dicaffeoyl-epi-quinic acid | Chrysanthemum morifolium | elsevierpure.com |
| 1,3-dicaffeoyl-epi-quinic acid | Chrysanthemum morifolium | elsevierpure.com |
| 3-caffeoyl-5-dihydrocaffeoylquinic acid methyl ester | Salicornia herbacea | mdpi.com |
| 3-caffeoyl-4-dihydrocaffeoylquinic acid methyl ester | Salicornia herbacea | mdpi.com |
| methyl 4-caffeoyl-3-dihydrocaffeoyl quinate (salicornate) | Salicornia herbacea | researchgate.net |
| 1,4-O-dicaffeoyl-3-succinyl methyl ester quinic acid | Burdock roots | science.gov |
| 1,5-O-dicaffeoyl-3-O-succinyl methyl ester quinic acid | Burdock roots | science.gov |
Enzymatic and Chemoenzymatic Synthesis of Dicaffeoylquinic Acid Isomers and Derivatives
While natural sources provide a diverse array of DCQA derivatives, their isolation can be low-yielding and complex. researchgate.net To overcome this, enzymatic and chemoenzymatic synthesis methods have been developed to produce specific DCQA isomers and novel derivatives in a controlled and efficient manner. These biotechnological approaches offer a promising alternative to total chemical synthesis, which can be intricate and lengthy. researchgate.net
Plant enzymes known as acyltransferases are key to the biosynthesis of DCQAs. For example, hydroxycinnamoyl-CoA quinate transferase (HQT) can synthesize 3,5-dicaffeoylquinic acid (3,5-diCQA) through two pathways: either by using 3-caffeoylquinic acid (3-CQA) and caffeoyl-CoA as substrates or by using two molecules of 3-CQA, where one acts as the acyl donor and the other as the acceptor. nih.gov More recently, a GDSL lipase-like enzyme from sweet potato (Ipomoea batatas), named isochlorogenic acid synthase (IbICS), has been shown to catalyze the production of 3,5-diCQA from two molecules of 3-CQA. nih.gov Other isomers, such as 3,4-diCQA and 4,5-diCQA, can be formed in plants from 1,5-diCQA through the action of isomerases or hydroxycinnamoyltransferases. nih.gov
Chemoenzymatic strategies leverage the specificity of enzymes, particularly lipases, to achieve regioselective acylation. A patented method describes the synthesis of specific DCQA isomers through enzymatic transesterification. google.com This process uses an ester of O,O-diacetylcaffeic acid as the acyl donor and quinic acid (or its methyl ester) as the acceptor in a polar solvent. By selecting specific enzymes, different isomers can be selectively produced. For instance, Novozym 435 catalyzes acylation at the C-4 position of the quinic acid, while enzymes like PPL, CCL, and Amano PS target the C-5 position. google.com By combining these enzymes in sequential reactions, specific isomers such as 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA can be synthesized. google.com
| Enzyme | Type/Source | Reaction Catalyzed | Product(s) | Reference |
|---|---|---|---|---|
| Hydroxycinnamoyl-CoA quinate transferase (HQT) | Plant Acyltransferase | Acylation of 3-CQA with caffeoyl-CoA or another 3-CQA | 3,5-diCQA | nih.gov |
| Isochlorogenic acid synthase (IbICS) | GDSL lipase-like enzyme from Ipomoea batatas | Acylation using two 3-CQA molecules | 3,5-diCQA | nih.gov |
| Novozym 435 | Lipase | Regioselective acylation at C-4 of quinic acid | Intermediate for 3,4-diCQA and 4,5-diCQA | google.com |
| Lipozyme RM IM / Lipozyme TL IM | Lipase | Regioselective acylation at C-3 of quinic acid | Intermediate for 3,4-diCQA and 3,5-diCQA | google.com |
| PPL / CCL / Amano AK / Amano PS | Lipase | Regioselective acylation at C-5 of quinic acid | Intermediate for 3,5-diCQA and 4,5-diCQA | google.com |
Structure-Activity Relationship Studies of Dicaffeoylquinic Acid Isomers and Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of DCQA isomers and their derivatives influences their biological effects. These studies correlate specific structural features—such as the number and position of caffeoyl groups, the presence of free carboxyl or hydroxyl groups, and stereochemistry—with biological activities like antioxidant, anti-inflammatory, anti-HIV, and enzyme-inhibitory properties.
A key finding from SAR studies is the critical role of the catechol (3,4-dihydroxyphenyl) moieties. The presence of two catechol groups in dicaffeoylquinic acids results in significantly higher antioxidant activity compared to monocaffeoylquinic acid derivatives. mdpi.com This enhanced radical scavenging ability is also linked to the anti-inflammatory properties of these compounds. scielo.br The positions of the caffeoyl groups on the quinic acid ring are also crucial. For example, in a study on melanogenesis, 4,5-DCQA showed the strongest depigmenting activity among six isomers, an effect attributed to its potent inhibition of cellular tyrosinase and binding to adenylyl cyclase. nih.gov
SAR studies have been particularly insightful in the context of anti-HIV research. It has been demonstrated that the biscatechol structure is an absolute requirement for the inhibition of HIV-1 integrase. acs.org Furthermore, for potent anti-HIV activity in cell cultures, at least one free carboxyl group on the molecule is necessary. acs.org Esterification of this carboxylic acid can lead to a significant reduction in certain biological activities, as seen with the diminished analgesic effect of 3,5-O-dicaffeoyl-epi-quinic acid methyl ester compared to its non-esterified counterpart. scielo.br The stereochemistry, including both the quinic acid configuration (epi- vs. normal) and the geometric isomerism (cis vs. trans) of the caffeoyl groups, also plays a vital role in bioactivity, particularly in how the molecules interact with enzyme binding sites like that of HIV-1 integrase. researchgate.netnih.gov
| Structural Feature | Associated Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Biscatechol Moiety | Antioxidant, Anti-inflammatory, Anti-HIV | Essential for potent HIV-1 integrase inhibition and contributes to high radical scavenging activity. | scielo.brmdpi.comacs.org |
| Free Carboxyl Group | Anti-HIV, Analgesic | Required for anti-HIV activity in tissue culture. Esterification can significantly reduce analgesic properties. | scielo.bracs.org |
| Positional Isomerism (e.g., 4,5- vs 3,5-) | Enzyme Inhibition (Tyrosinase), Vascular Protection | The position of caffeoyl groups dictates the potency of enzyme inhibition and biological effects. 4,5-DCQA is a potent tyrosinase inhibitor. | mdpi.comnih.gov |
| Geometric Isomerism (cis/trans) | Anti-HIV | Different geometric isomers exhibit distinct binding activities with HIV-1 integrase, with cis isomers showing unique interactions. | nih.gov |
| Methylation/Esterification | Antioxidant | The presence of unsaturated ester moieties, combined with catechol groups, can lead to a marked increase in antioxidant activity. | nih.gov |
Challenges and Future Directions in Dicaffeoyl Quinic Acid Research
Harmonization and Unification of Dicaffeoylquinic Acid Isomer Nomenclature
A significant hurdle in the field of caffeoylquinic acid (CQA) research is the prevalent confusion and inconsistency in the nomenclature of different isomers. nih.gov This lack of standardization complicates the assessment and comparison of bioactivity studies, as different isomers can possess varied biological properties and potencies. nih.gov
Historically, names such as "isochlorogenic acid" were used to describe what was later identified as a mixture of dicaffeoylquinic acids. scielo.brrsc.org This term originally referred to a positional isomer of chlorogenic acid isolated from coffee beans. scielo.br Today, it is understood that DCQAs are composed of a quinic acid molecule esterified with two caffeic acid molecules. scielo.br
The core of the issue lies in the numbering of the quinic acid ring, a type of cyclitol. scielo.br The International Union of Pure and Applied Chemistry (IUPAC) has established rules for numbering cyclitols, which should be the standard for naming DCQA isomers. scielo.br According to the IUPAC system, D-(-)-quinic acid is defined as (1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylic acid. scielo.br Adherence to this systematic numbering is crucial for clarity. For instance, what was once commonly referred to as 3-O-caffeoylquinic acid is now correctly named 5-O-caffeoylquinic acid (5-CQA) under the current IUPAC nomenclature. scielo.br A unified adoption of the IUPAC system is essential to prevent misunderstandings and ensure the accurate reporting and comparison of research findings. nih.govscielo.br
Table 1: Common Dicaffeoylquinic Acid Isomers and their IUPAC Nomenclature
| Common Isomer | IUPAC Name | Notes |
|---|---|---|
| 3,4-diCQA | 3,4-O-Dicaffeoylquinic acid | One of the three common "isochlorogenic acids". rsc.org |
| 3,5-diCQA | 3,5-O-Dicaffeoylquinic acid | One of the three common "isochlorogenic acids". rsc.org |
| 4,5-diCQA | 4,5-O-Dicaffeoylquinic acid | One of the three common "isochlorogenic acids". rsc.org |
| 1,3-diCQA | 1,3-O-Dicaffeoylquinic acid | Also known as Cynarin(e). rsc.org |
| 1,5-diCQA | 1,5-O-Dicaffeoylquinic acid | Known to be an anti-HIV-1 agent. researchgate.netscilit.com |
| 1,4-diCQA | 1,4-O-Dicaffeoylquinic acid | A less-studied isomer with distinctive fragmentation patterns. researchgate.net |
Development of Comprehensive Characterization Methods for Dicaffeoylquinic Acid Complexes
The comprehensive characterization of DCQAs presents significant analytical challenges. nih.gov These challenges stem from several factors, including the degradation and transformation of the compounds during sample processing, the presence of multiple isomers with similar physicochemical properties, and interference from the sample matrix. nih.gov Furthermore, a lack of commercially available authentic standards for all isomers hinders unambiguous identification and quantification. nih.gov
Advanced analytical techniques are crucial to overcome these hurdles. Liquid chromatography coupled with tandem mass spectrometry (LC-MSn) has proven to be a powerful tool for discriminating between the six isomers of DCQA, even without commercial standards for all of them. scilit.comresearchgate.net The fragmentation behavior of each isomer in the mass spectrometer can provide a unique fingerprint. For example, the ease of removing a caffeoyl residue during fragmentation follows a general order (1 ≈ 5 > 3 > 4), and the little-studied 1,4-dicaffeoylquinic acid shows a distinctive fragmentation pattern involving aromatization of the quinic acid moiety. scilit.comresearchgate.net
Future research must focus on standardizing extraction and analytical procedures to ensure reproducible results. nih.gov Developing comprehensive methods that can reliably separate, identify, and quantify all DCQA isomers within complex biological matrices is a critical step for advancing the field. nih.gov
Advancements in Enzymatic Synthesis and Bioproduction Technologies
While DCQAs can be extracted from plant sources, this process can be complex, and chemical synthesis is often intricate and requires costly precursors. researchgate.netnih.gov This has spurred interest in biotechnological production methods. The production of DCQAs through bioconversion is an emerging field, though it is still in the early stages of development. nih.gov
A key advancement is the discovery of enzymes that can synthesize DCQAs. Recently, a GDSL lipase-like enzyme from sweet potato (Ipomoea batatas), named isochlorogenic acid synthase (IbICS), was found to catalyze the production of 3,5-diCQA from two molecules of 3-CQA. nih.gov This acyltransferase reaction represents a significant step forward in understanding enzymatic synthesis. nih.gov Other enzymes, such as hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT), are also involved, capable of producing 3,4-diCQA, 3,5-diCQA, or 4,5-diCQAs from 5-CQA molecules in the vacuoles of plants like tomatoes. nih.gov
Metabolic engineering in agricultural crops offers another promising avenue. Plants such as tomatoes and sweet potatoes have been engineered to enhance the production of CQAs, which is considered beneficial for human health. nih.gov Future work will likely focus on discovering novel enzymes and optimizing microbial fermentation and plant-based systems to create efficient and sustainable sources of specific DCQA isomers.
Elucidation of Complete Biosynthetic and Metabolic Pathways in Diverse Organisms
The biosynthesis of DCQAs is not yet fully understood. nih.gov These compounds are derived from the phenylpropanoid pathway, with chlorogenic acid (5-CQA) serving as an intermediate in lignin (B12514952) biosynthesis. nih.govnih.gov The synthesis of the precursor molecules, quinic acid and caffeic acid, begins in the shikimic acid pathway. nih.gov It is hypothesized that DCQAs are formed through the acylation of a monocaffeoylquinic acid with caffeoyl-CoA. nih.gov Several potential biosynthetic routes for chlorogenic acids have been proposed in plants, involving enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and various transferases (HCT, HQT). researchgate.net
Understanding the metabolic fate of DCQAs in organisms is equally important. Studies in rats have shown that O-methylation and glucuronidation are two significant metabolic pathways for 1,5-DCQA, catalyzed by enzymes in the liver and small intestine. researchgate.net Elucidating the complete biosynthetic pathways in various plants and the metabolic pathways in animal models is crucial for understanding their bioavailability and mechanism of action. nih.govnih.govfraunhofer.de This knowledge can also inform efforts in metabolic engineering and bioproduction. nih.gov
Exploration of Novel Biological Activities and Identification of Specific Molecular Targets (excluding human clinical trials)
DCQAs exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and hepatoprotective effects. nih.gov A key area of ongoing research is to move beyond documenting these effects to identifying the specific molecular targets and pathways through which DCQAs exert their influence. nih.govnih.gov
Recent studies have begun to uncover these mechanisms. For instance, DCQAs have been shown to be strong indirect antioxidants through the activation of the Nrf2 signaling pathway. nih.gov In a Caenorhabditis elegans model, 3,5-diCQA was found to extend lifespan by downregulating the insulin (B600854)/insulin-like growth factor signaling (IIS) pathway, specifically by inhibiting daf-2 and age-1 and upregulating daf-16. researchgate.net In 3T3-L1 pre-adipocytes, 3,5-dicaffeoylquinic acid was shown to reduce lipid accumulation by increasing the activation of AMPK. mdpi.comresearchgate.net
Table 2: Selected Biological Activities and Molecular Targets of Dicaffeoylquinic Acids (Non-Human Studies)
| Biological Activity | Model Organism/System | Molecular Target/Pathway | Reference |
|---|---|---|---|
| Antioxidant | Intestinal epithelial cell line | Nrf2 signaling pathway activation | nih.govmdpi.com |
| Anti-inflammatory | Rat (carrageenan-induced paw oedema) | Inhibition of TNF-α and IL-1β production | nih.gov |
| Longevity | C. elegans | Downregulation of insulin/IGF-1 signaling (IIS) pathway | researchgate.net |
| Anti-adipogenesis | 3T3-L1 pre-adipocytes | AMPK activation, reduced fatty acid synthase levels | mdpi.comresearchgate.net |
| Antiviral (Anti-HIV) | In vitro | Specific for HIV-1 integrase | researchgate.net |
Future exploration will focus on discovering novel activities and precisely identifying the protein targets and signaling cascades modulated by different DCQA isomers.
Strategic Development of Dicaffeoylquinic Acid-Based Research Tools and Reagents
The advancement of DCQA research is dependent on the availability of high-quality research tools and reagents. nih.gov Due to the difficulty in isolating pure isomers from natural sources, chemical synthesis plays a vital role. The total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives has been achieved, providing access to pure compounds for biological testing. researchgate.net
These pure isomers can serve as reference standards for analytical method development and as reagents for in vitro and in vivo studies. nih.gov Furthermore, synthetic derivatives of DCQAs can be developed as molecular probes to investigate biological pathways. For example, new dicinnamoyl 4-deoxyquinic acid esters have been synthesized and evaluated for their ability to influence the feeding behavior of aphids, demonstrating their use as tools in agricultural research. researchgate.net DCQAs have also been proposed for use in the synthesis of nanoparticles, opening up new avenues in materials science and drug delivery. nih.gov The strategic development of a broader library of synthetic DCQA isomers and their derivatives is a key future direction.
Methodological Considerations for In Vivo Research Models (excluding human clinical trials)
The use of in vivo animal models is essential for understanding the physiological effects of DCQAs. mdpi.com Various models have been employed, including rats for inflammation studies, mice for aging research, and C. elegans for investigating longevity pathways. researchgate.netnih.govnih.govucsf.edu
However, several methodological factors must be carefully considered when designing these preclinical studies. mdpi.com A critical issue is the presence of CQAs in standard plant-based laboratory animal diets. nih.gov This can confound results, as even low levels of these compounds may produce biological effects, making it difficult to maintain a proper control group. nih.gov Therefore, the use of a synthetic diet free of CQAs is strongly advised to avoid interference. nih.gov
Furthermore, careful planning of the research protocol, including the choice of animal model, administration route, and study endpoints, is crucial for generating reliable and reproducible data. mdpi.com Post-procedural care and necropsy are also vital components that ensure the ethical treatment of animals and the collection of high-quality data. mdpi.com Future research should prioritize the use of well-validated and standardized in vivo models to accurately assess the therapeutic potential of DCQAs.
Q & A
Basic Research Questions
Q. How can dicaffeoyl quinic acid isomers be reliably identified and differentiated in plant extracts?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for distinguishing DCQA isomers (e.g., 3,4-DCQA, 3,5-DCQA, 4,5-DCQA). Fragmentation patterns in MS³ and MS⁴ spectra, particularly the diagnostic ions at m/z 529 for caffeoylferuloylquinic acids, allow differentiation based on acyl group positioning. For example, 4-acyl and 3-acyl isomers exhibit distinct fragmentation due to 1,2-acyl participation and stereochemical conformers . Hierarchical keys derived from these patterns enable structural assignments without requiring pure standards .
Q. What analytical methods are recommended for quantifying DCQA in complex matrices like plant tissues?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (RP-HPLC/UV) at 326 nm using a gradient elution (e.g., 0.1% formic acid and acetonitrile) provides high resolution for DCQA quantification. Validation parameters include linearity (R² ≥ 0.998), recovery rates (95–103%), and precision (RSD ≤ 1.56%). Agilent C18 columns are optimal for separating 3,4-, 3,5-, and 4,5-DCQA isomers in <20 minutes .
Q. How does the stereochemistry of DCQA influence its physicochemical properties?
- Methodological Answer : Acyl group positions (3,4 vs. 3,5 vs. 4,5) dictate hydrogen-bonding networks and molecular polarity. For instance, 3,5-DCQA (CAS 89919-62-0) has a density of 1.64 g/cm³ and molecular weight 516.45, with distinct solubility in DMSO (10 mg/mL) compared to other isomers. These differences impact chromatographic retention times and bioactivity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivities of DCQA isomers?
- Methodological Answer : Isomer-specific bioassays are critical. For example, 3,5-DCQA and 4,5-DCQA show divergent antiplasmodial activities due to interactions with Plasmodium PfATP5. Molecular docking studies using comparative modeling (e.g., AutoDock Vina) reveal that 3,5-DCQA binds with lower free energy (-9.2 kcal/mol) than 4,5-DCQA, correlating with stronger inhibition of Plasmodium growth . Standardizing isomer purity (>95% via LC-MS) and using orthogonal assays (e.g., cytotoxicity via MTT) reduce variability .
Q. How can synthetic derivatives of DCQA be designed to enhance bioactivity?
- Methodological Answer : Acyl group modifications (e.g., methyl esters or 4-deoxy quinic acid derivatives) improve stability and bioavailability. For example, dicinnamoyl 4-deoxy quinic acid derivatives synthesized via coupling/deprotection steps show enhanced aphid toxicity (LC₅₀ = 0.5 mM) compared to native 3,5-DCQA (LC₅₀ = 1.2 mM) . Computational modeling (e.g., DFT for charge distribution) guides rational design.
Q. What mechanisms underlie DCQA’s antioxidant and anti-inflammatory effects?
- Methodological Answer : DCQA scavenges ROS via catechol groups, validated by DPPH radical assays (IC₅₀ = 11.96 mg/g extract) . In inflammation models, 3,5-DCQA inhibits NF-κB by blocking IκBα phosphorylation (Western blot) and downregulates COX-2 (qPCR). Nrf2 activation, confirmed via luciferase reporter assays, further enhances antioxidant responses .
Q. How do DCQA isomers interact with microbial or cancer targets at the molecular level?
- Methodological Answer : Surface plasmon resonance (SPR) and microscale thermophoresis (MST) quantify binding affinities. For example, 3,4-DCQA binds PfATP6 with K_d = 2.3 µM, while 3,5-DCQA shows stronger inhibition of SERCA-like pumps in cancer cells (IC₅₀ = 8.7 µM) . Metabolomic profiling (GC-MS/LC-MS) identifies downstream biomarkers (e.g., glutathione depletion) .
Data Interpretation and Validation
Q. How should researchers address batch-to-batch variability in DCQA-containing extracts?
- Methodological Answer : Implement quality control via:
- Chemical fingerprinting : HPLC-PDA/MS for batch consistency .
- Bioactivity normalization : Express results as % inhibition relative to a positive control (e.g., quercetin for antioxidants) .
- Multivariate analysis : PCA of metabolomic data to identify outlier batches .
Q. What validation criteria are essential for DCQA-related in vitro studies?
- Methodological Answer :
- Purity : ≥95% by LC-UV/ELSD .
- Dose-response curves : 3–5 concentrations with R² ≥ 0.95 .
- Negative controls : Include solvent-only and unrelated phenolics (e.g., gallic acid) to exclude nonspecific effects .
Tables for Key Data
| DCQA Isomer | CAS Number | Antiradical Activity (DPPH IC₅₀, mg/g) | Antiplasmodial IC₅₀ (µM) |
|---|---|---|---|
| 3,5-DCQA | 89919-62-0 | 11.96 | 8.7 |
| 4,5-DCQA | Not reported | 9.84 | 12.3 |
| Analytical Method | Resolution Time (min) | LOQ (µg/mL) | Key Reference |
|---|---|---|---|
| RP-HPLC/UV | 18 | 0.25–25.0 | |
| LC-MS³ | 25 | 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
